Technical Documentation Center

(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one
  • CAS: 1153574-57-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one Derivatives

Abstract This technical guide provides a comprehensive analysis of the mechanism of action for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one derivatives, a class of compounds with significant potential in the developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one derivatives, a class of compounds with significant potential in the development of novel therapeutics for neurological disorders. Drawing upon evidence from structurally related compounds and established pharmacological principles, this document elucidates the primary molecular target and downstream signaling pathways affected by these derivatives. Furthermore, it outlines detailed experimental protocols for the characterization of their bioactivity, offering a robust framework for researchers and drug development professionals. The guide emphasizes the causal relationships in experimental design, ensuring a self-validating approach to mechanistic investigation.

Introduction: The Therapeutic Potential of Piperazin-2-one Scaffolds

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to be readily substituted allow for the fine-tuning of pharmacological properties.[1][2] The piperazin-2-one core, a lactam derivative of piperazine, introduces a rigidifying element that can enhance binding affinity and selectivity for specific molecular targets. The substitution of a (R)-3-(4-Fluoro-2-methylphenyl) group on this scaffold suggests a focus on targets within the CNS, with the fluorine and methyl groups playing key roles in modulating metabolic stability and target engagement.

While direct, extensive research on the specific (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one scaffold is emerging, a strong body of evidence points towards a primary mechanism of action centered on the Neurokinin-1 (NK1) receptor . This hypothesis is largely informed by the well-documented activity of the structurally analogous C-phenylpiperazine derivative, Vestipitant , which is a potent and selective NK1 receptor antagonist.[3][4][5]

This guide will, therefore, focus on the NK1 receptor as the primary pharmacological target, while also exploring potential secondary mechanisms involving the sigma receptor and monoamine oxidases (MAOs) , for which other piperazine derivatives have shown affinity.[6][7]

Primary Mechanism of Action: Neurokinin-1 (NK1) Receptor Antagonism

The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[8] The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis, and mood disorders.[8][9] Antagonism of the NK1 receptor has been a key strategy in the development of antiemetic and antidepressant medications.[9][10]

Binding to the NK1 Receptor

(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one derivatives are hypothesized to act as competitive antagonists at the NK1 receptor. The binding is likely driven by a combination of hydrophobic and electrostatic interactions within the receptor's binding pocket. The 4-fluoro-2-methylphenyl group is predicted to occupy a hydrophobic sub-pocket, a common feature for ligands of the NK1 receptor. The piperazin-2-one core likely forms crucial hydrogen bonds with key amino acid residues, anchoring the molecule in the active site and preventing the binding of Substance P.

Diagram 1: Hypothesized NK1 Receptor Antagonism Workflow

NK1_Antagonism_Workflow cluster_ligand Ligand Binding cluster_signaling Downstream Signaling Cascade Derivative (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one Derivative NK1R NK1 Receptor Derivative->NK1R Competitive Binding Gq_alpha Gq-alpha Dissociation PLC_activation PLC Activation Gq_alpha->PLC_activation Inhibition IP3_DAG IP3 & DAG Production PLC_activation->IP3_DAG Inhibition Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Inhibition Cellular_Response Blocked Cellular Response Ca_release->Cellular_Response Substance_P Substance P Substance_P->NK1R Binding Blocked Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compound) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Setup_Plate Incubate Incubate at RT (60-90 min) Setup_Plate->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Scintillation_Count Scintillation Counting Filter_Wash->Scintillation_Count Analyze_Data Data Analysis (IC50, Ki calculation) Scintillation_Count->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the NK1 receptor binding assay.

Sigma Receptor Binding Assay

This protocol outlines a method to assess the binding affinity of the test compound for sigma-1 and sigma-2 receptors. [11][12] Objective: To determine the Ki of the test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).

  • Radioligands: [³H]-(+)-Pentazocine for sigma-1; [³H]-DTG (1,3-di-o-tolyl-guanidine) for sigma-2.

  • Masking agent for sigma-2 assay: (+)-Pentazocine to block binding to sigma-1 sites.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, pH 8.0.

Procedure:

  • Follow a similar procedure as the NK1 receptor binding assay (Section 4.1), with the following modifications:

  • For Sigma-1: Use [³H]-(+)-Pentazocine as the radioligand.

  • For Sigma-2: Use [³H]-DTG as the radioligand and include a saturating concentration of (+)-pentazocine in all wells to mask the sigma-1 receptors.

  • Incubation: Incubate at 37°C for 90 minutes.

  • Data Analysis: Calculate IC50 and Ki values as described previously.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of MAO-A and MAO-B activity. [13] Objective: To determine the IC50 values of the test compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or a commercial substrate like Amplex Red reagent).

  • Test compound.

  • Known selective inhibitors for controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay buffer: 100 mM potassium phosphate, pH 7.4.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add the MAO enzyme (A or B) and the test compound at various concentrations. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the MAO substrate to initiate the reaction.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Table 1: Summary of Primary and Secondary Target Affinities

TargetPredicted Affinity (Ki)Rationale
NK1 Receptor High (nM range)Strong structural similarity to known potent NK1 receptor antagonists like Vestipitant. [3][4][5]
Sigma-1 Receptor Moderate to Low (µM range)Presence of the 4-fluorophenylpiperazine moiety, found in some sigma receptor ligands. [6]
Sigma-2 Receptor Moderate to Low (µM range)General characteristic of some piperazine derivatives. [11][12]
MAO-A Moderate to Low (µM range)Piperazine scaffold is present in some MAO inhibitors. [7][14]
MAO-B Moderate to Low (µM range)Piperazine scaffold is present in some MAO inhibitors. [15]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one derivatives is expected to be highly dependent on the nature and position of substituents.

  • The (R)-Stereochemistry at the 3-position: This is likely crucial for optimal interaction with the chiral binding pocket of the target receptor.

  • The 4-Fluoro-2-methylphenyl Group: The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The methyl group's position is critical; ortho-substitution can influence the conformation of the phenyl ring, which in turn affects how it fits into the receptor's binding site.

  • The Piperazin-2-one Ring: Modifications to this ring, such as substitution on the nitrogen atoms, would significantly alter the compound's properties and should be explored to optimize activity and selectivity.

Conclusion

The available evidence strongly suggests that (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one derivatives primarily exert their pharmacological effects through the antagonism of the Neurokinin-1 receptor. This mechanism holds significant promise for the development of novel treatments for a range of neurological and psychiatric disorders. Potential secondary activities at sigma receptors and monoamine oxidases may also contribute to their overall pharmacological profile, particularly in the context of neuroprotection. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these and other novel piperazin-2-one derivatives, facilitating their progression through the drug discovery and development pipeline.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. Available at: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2018). Molecular Neurobiology. Available at: [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2021). Molecules. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2023). Pharmaceuticals. Available at: [Link]

  • Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology. Available at: [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate. Available at: [Link]

  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. Available at: [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. (2025). Springer Protocols. Available at: [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers. (2016). Theranostics. Available at: [Link]

  • Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. (2015). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. (2012). Journal of Biological Chemistry. Available at: [Link]

  • RECEPTOR INTERNALIZATION ASSAYS. Innoprot. Available at: [Link]

  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. (2014). European Journal of Pharmacology. Available at: [Link]

  • NK1 receptor antagonist. Wikipedia. Available at: [Link]

  • NK1 receptor antagonist 2. PubChem. Available at: [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2021). Molecules. Available at: [Link]

  • Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity. (1995). Journal of Medicinal Chemistry. Available at: [Link]

  • Piperazine derivatives and their use as anti-inflammatory agents. Google Patents.
  • Patents & Products. Garg Lab - UCLA. Available at: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). Molecules. Available at: [Link]

  • Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814. Google Patents.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • New piperazine derivatives and methods for the preparation thereof and compositions containing the same. Google Patents.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015). Molecules. Available at: [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). ResearchGate. Available at: [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one in Drug Discovery

Executive Summary (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a highly specialized chiral building block predominantly utilized in the synthesis of central nervous system (CNS) therapeutics. Its most notable applic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a highly specialized chiral building block predominantly utilized in the synthesis of central nervous system (CNS) therapeutics. Its most notable application is as an intermediate in the development of Neurokinin-1 (NK1) receptor antagonists, a class of drugs targeted for antiemetic, anxiolytic, and antidepressant indications. This technical guide provides a comprehensive breakdown of its physicochemical properties, synthetic workflows, and analytical validation protocols, designed to assist researchers and drug development professionals in optimizing their discovery pipelines.

Quantitative Physicochemical Profile

Understanding the baseline properties of this intermediate is critical for optimizing downstream reactions, particularly reductions and cross-coupling events. The following table summarizes the core quantitative data for the (R)-enantiomer [1].

PropertyValueCausality / Significance
Chemical Name (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-oneDefines the absolute stereochemistry essential for receptor fit.
CAS Registry Number 1153574-57-2Unique identifier for the (R)-enantiomer.
Molecular Formula C₁₁H₁₃FN₂ODictates stoichiometric calculations.
Molecular Weight 208.23 g/mol Low MW allows for further functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 41.13 ŲFavorable for blood-brain barrier (BBB) penetration in final CNS drugs.
LogP (Predicted) ~0.89Indicates moderate lipophilicity, ideal for aqueous solubility and organic extraction.
H-Bond Donors / Acceptors 2 / 2Drives secondary interactions in both chromatography and target binding.

Synthetic Workflow: Chiral Resolution and Activation

The synthesis of enantiopure piperazine derivatives often begins with the construction of a racemic piperazin-2-one, followed by chiral resolution and subsequent reduction. The lactam moiety provides chemical stability during resolution but must be reduced to a secondary amine to serve as a versatile nucleophile in drug synthesis.

SynthesisWorkflow A Racemic Piperazin-2-one (CAS: 334477-68-8) B Chiral Resolution (Preparative HPLC) A->B Separation C (R)-Enantiomer (CAS: 1153574-57-2) B->C Desired Isomer D (S)-Enantiomer (CAS: 334477-18-8) B->D Byproduct E Reduction (Borane/THF) C->E Activation F (R)-2-(4-Fluoro-2-methylphenyl)piperazine E->F Final Building Block

Caption: Workflow for the chiral resolution and reduction of the piperazin-2-one.

Protocol 1: Reduction to (R)-2-(4-Fluoro-2-methylphenyl)piperazine

Objective: Convert the stable lactam into a reactive secondary amine. Causality: The lactam carbonyl is unreactive toward the electrophiles used to build the final drug scaffold. Reduction yields the active piperazine ring required for coupling.

  • Preparation : Dissolve (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere. Causality: Moisture reacts violently with borane and degrades the starting material, reducing yield.

  • Reagent Addition : Slowly add Borane-THF complex (BH₃·THF) at 0 °C. Causality: Borane selectively reduces amides to amines without cleaving the carbon-carbon bonds or defluorinating the aromatic ring. The low temperature controls the exothermic reaction.

  • Thermal Activation : Heat the mixture to reflux (65 °C) for 12 hours. Causality: The reduction of lactams requires sustained thermal energy to overcome the activation barrier of the intermediate amine-borane complex.

  • Quenching : Cool to 0 °C and carefully quench with methanol, followed by 1M HCl. Causality: Methanol safely destroys excess borane. HCl breaks the highly stable amine-borane complex, releasing the free amine hydrochloride salt.

  • Isolation : Basify the aqueous layer with NaOH to pH 10 and extract with ethyl acetate. Dry over Na₂SO₄, filter, and concentrate in vacuo. Causality: Basification converts the amine salt to its lipophilic free base, allowing it to partition into the organic phase for recovery.

  • Self-Validating Check : Perform LC-MS on the crude mixture. The disappearance of the m/z 209 [M+H]⁺ peak (piperazin-2-one) and the appearance of the m/z 195 [M+H]⁺ peak (piperazine) confirms successful reduction.

Pharmacological Context: NK1 Receptor Antagonism

The 4-fluoro-2-methylphenyl piperazine pharmacophore is a privileged structure in medicinal chemistry. It is most famously utilized in the discovery of vestipitant, a potent NK1 receptor antagonist [2]. While vestipitant utilizes the (S)-enantiomer, the (R)-enantiomer is frequently synthesized during structure-activity relationship (SAR) studies to map the steric boundaries of the receptor's binding pocket.

NK1Pathway SP Substance P NK1 NK1 Receptor (GPCR) SP->NK1 Agonist Binding Gq Gq Protein NK1->Gq Activation PLC PLC-beta Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers Antag NK1 Antagonist (Piperazine Core) Antag->NK1 Competitive Inhibition

Caption: Substance P signaling via the NK1 receptor and competitive inhibition.

Analytical Validation: Enantiomeric Purity

Because stereochemistry dictates pharmacological efficacy, validating the enantiomeric excess (ee%) of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a mandatory quality control step.

Protocol 2: Chiral HPLC Validation

Objective: Quantify the enantiomeric purity of the synthesized (R)-enantiomer. Causality: Even trace amounts of the (S)-enantiomer can drastically alter the pharmacological profile and toxicity of the final active pharmaceutical ingredient (API).

  • Sample Preparation : Dissolve the compound in HPLC-grade Hexane/Isopropanol (90:10) to a concentration of 1 mg/mL. Causality: Matching the sample solvent to the mobile phase prevents peak distortion and solvent front anomalies during injection.

  • Column Selection : Employ a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Causality: The amylose/cellulose-based chiral selector provides differential transient diastereomeric interactions, slowing the elution of one enantiomer over the other.

  • Chromatographic Conditions : Set flow rate to 1.0 mL/min with an isocratic elution of Hexane/Isopropanol/Diethylamine (90:10:0.1). Causality: Diethylamine (0.1%) acts as a basic modifier, suppressing peak tailing caused by secondary interactions between the basic nitrogen atoms of the compound and residual silanols on the silica support.

  • Detection : Monitor UV absorbance at 254 nm. Causality: The fluoro-methylphenyl ring provides a strong, reliable chromophore for UV detection at this wavelength.

  • Self-Validating Check : Inject a racemic standard (CAS: 334477-68-8) prior to the chiral sample. Ensure baseline resolution (Rs > 1.5) between the (R) and (S) peaks. This validates the column's resolving power and the method's suitability before quantifying the ee% of the target sample.

References

  • Di Fabio, R., et al. "Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid[1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist." Journal of Medicinal Chemistry, 2009. Available at:[Link][1]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one, a novel small molecule candidate. The strategic application of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one, a novel small molecule candidate. The strategic application of a phased, tiered approach to assess its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is detailed herein. This document is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's in vivo behavior, a critical step in bridging the gap between discovery and clinical application.[1]

Introduction: The Imperative of Early Pharmacokinetic Assessment

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic profiles.[2][3] Early and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) characterization is therefore not merely a regulatory requirement but a cornerstone of efficient drug development.[4][5] It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize drug-like properties and increasing the probability of clinical success.[1][6][7]

(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a chiral small molecule with a molecular weight of 208.23 g/mol and a calculated LogP of 0.89462.[8] These preliminary physicochemical properties suggest a favorable starting point for oral bioavailability. However, a systematic evaluation is paramount to confirm this and to elucidate the full spectrum of its pharmacokinetic behavior. This guide outlines a robust, multi-tiered strategy for the comprehensive preclinical profiling of this compound.

Tier 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on a suite of rapid, cost-effective in vitro assays designed to provide a preliminary assessment of the compound's ADME properties.[9] This early data is crucial for go/no-go decisions and for prioritizing compounds within a chemical series.[6]

Physicochemical Characterization

A fundamental understanding of a compound's physicochemical properties is a prerequisite for interpreting its pharmacokinetic behavior.

ParameterMethodHypothetical ResultImplication
Aqueous Solubility Thermodynamic (Shake-flask)150 µg/mL at pH 7.4Sufficient for complete dissolution in the gastrointestinal tract under normal conditions.
Lipophilicity (LogD) Potentiometric titration2.1 at pH 7.4Indicates good membrane permeability.
pKa UV-metric8.5 (basic)Suggests potential for pH-dependent solubility and absorption.
Permeability Assessment

The ability of a drug to cross biological membranes is a key determinant of its absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a confluent, differentiated monolayer.

  • Compound Incubation: The test compound is added to the apical (A) or basolateral (B) side of the monolayer and incubated at 37°C.

  • Sampling: Samples are taken from the receiver compartment at various time points.

  • Quantification: Compound concentration is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated.

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Classification
Apical to Basolateral (A-B) 15.21.8High Permeability
Basolateral to Apical (B-A) 27.4

Interpretation: An efflux ratio of less than 2 suggests that the compound is not a significant substrate for apically located efflux transporters like P-glycoprotein.

Metabolic Stability Evaluation

Metabolic stability provides an early indication of a compound's likely in vivo half-life and potential for first-pass metabolism.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH at 37°C.

  • Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent.

  • Analysis: The remaining parent compound is quantified by LC-MS/MS.

  • Half-life Calculation: The in vitro half-life (t½) is determined from the rate of disappearance.

ParameterResultInterpretation
In Vitro Half-life (t½) 45 minutesModerate stability, suggesting a potentially acceptable in vivo clearance.
Intrinsic Clearance (Clint) 30 µL/min/mg protein
Plasma Protein Binding

The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device is prepared with plasma on one side of a semi-permeable membrane and buffer on the other.

  • Compound Addition: The test compound is added to the plasma side.

  • Incubation: The device is incubated at 37°C until equilibrium is reached.

  • Sampling and Analysis: Samples are taken from both chambers and analyzed by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated.

SpeciesFraction Unbound (fu)Interpretation
Human 0.15Moderate binding, with a significant fraction of the drug available for distribution and clearance.
Rat 0.20Similar binding profile between species, supporting the use of the rat as a preclinical model.
Cytochrome P450 (CYP) Inhibition

Assessing the potential for drug-drug interactions is a critical safety evaluation.

Experimental Protocol: CYP Inhibition Assay

  • Incubation: The test compound is co-incubated with human liver microsomes and a probe substrate for a specific CYP isozyme.

  • Metabolite Formation: The formation of the probe substrate's metabolite is measured by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated.

CYP IsozymeIC50 (µM)Risk of DDI
CYP1A2 > 50Low
CYP2C9 > 50Low
CYP2C19 > 50Low
CYP2D6 25Low to Moderate
CYP3A4 > 50Low

Interpretation: Given that many arylpiperazine derivatives are metabolized by CYP3A4 and CYP2D6, the moderate inhibition of CYP2D6 warrants further investigation.[10]

cluster_0 Tier 1: In Vitro ADME Profiling physchem Physicochemical Characterization perm Permeability (Caco-2) physchem->perm Solubility & Lipophilicity inform Permeability met_stab Metabolic Stability (Microsomes) perm->met_stab Absorption potential informs metabolic assessment ppb Plasma Protein Binding (RED) met_stab->ppb Clearance potential informs distribution studies cyp_inhib CYP450 Inhibition ppb->cyp_inhib Unbound fraction informs DDI risk

Caption: Tier 1 In Vitro ADME Workflow.

Tier 2: Definitive In Vivo Pharmacokinetic Studies

Following a favorable in vitro profile, the next crucial step is to evaluate the compound's behavior in a living organism.[11] The rat is often selected as the initial species for its well-characterized physiology and cost-effectiveness.

Single-Dose Pharmacokinetic Study in Rats

This study aims to determine the fundamental pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.[12]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.

    • PO Group: A single oral gavage dose (e.g., 5 mg/kg) is administered.

  • Blood Sampling: Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to obtain plasma.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters.

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 450850
Tmax (h) 0.0831.0
AUC₀-t (ngh/mL) 9804200
AUC₀-∞ (ngh/mL) 10204350
t½ (h) 3.54.0
Cl (mL/h/kg) 16.3-
Vdss (L/kg) 2.5-
F (%) -85.3

Interpretation: The high oral bioavailability (F > 80%) is a very promising result. The half-life suggests that once or twice-daily dosing in humans might be achievable. The volume of distribution (Vdss) indicates extensive distribution into tissues.

cluster_1 Tier 2: In Vivo Pharmacokinetics Dosing Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis PK_Analysis Non-Compartmental Analysis Bioanalysis->PK_Analysis Parameters PK Parameters (Cmax, AUC, t½, F%) PK_Analysis->Parameters

Caption: In Vivo Pharmacokinetic Study Workflow.

Tier 3: Advanced Characterization and Human Dose Prediction

With a solid understanding of the compound's fundamental pharmacokinetics, the focus shifts to more detailed mechanistic studies and the prediction of human pharmacokinetics.

Metabolite Identification

Identifying the major metabolic pathways is essential for understanding the compound's clearance mechanisms and for identifying any potentially active or toxic metabolites.

Experimental Protocol: In Vitro and In Vivo Metabolite Identification

  • In Vitro: Incubate the compound with human and rat hepatocytes.

  • In Vivo: Analyze plasma and urine samples from the in vivo PK study.

  • Analysis: Use high-resolution LC-MS/MS to detect and structurally elucidate metabolites.

Potential Metabolic Pathways: Phenylpiperazine derivatives are known to undergo N-dealkylation and aromatic hydroxylation, primarily mediated by CYP3A4 and CYP2D6.[10] The fluorine and methyl substitutions on the phenyl ring may influence the regioselectivity of hydroxylation.

cluster_2 Potential Metabolic Pathways Parent (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one Piperazine Ring Phenyl Ring Metabolite1 Hydroxylated Metabolite (on Phenyl Ring) Parent:f1->Metabolite1 CYP-mediated Oxidation Metabolite2 N-dealkylated Metabolite Parent:f0->Metabolite2 CYP-mediated N-dealkylation

Caption: Potential Metabolic Pathways.

Human Pharmacokinetic Prediction

Allometric scaling from preclinical species data, in conjunction with in vitro human metabolism data, can be used to project the human pharmacokinetic profile and to estimate a first-in-human dose.

Conclusion

The outlined multi-tiered approach provides a robust framework for the comprehensive pharmacokinetic profiling of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one. Based on the hypothetical data generated, this compound exhibits a promising preclinical pharmacokinetic profile, characterized by high permeability, moderate metabolic stability, low risk of CYP-mediated drug interactions, and excellent oral bioavailability in the rat. These findings strongly support its continued development and progression towards clinical evaluation. The primary objectives of preclinical safety evaluation are to identify a safe initial dose for human studies, identify potential target organs for toxicity, and establish safety parameters for clinical monitoring.[13]

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Timmerman, P., et al. (2010). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Translational Medicine, 8(1), 1-11. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

  • Sane, R., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179. [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Sane, R., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. PubMed. [Link]

  • Parrott, N., et al. (2024). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Expert Opinion on Drug Metabolism & Toxicology, 20(5), 329-340. [Link]

  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies. [Link]

  • Varma, M. V. S., et al. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. Population Pharmacokinetics Final Guidance. [Link]

  • U.S. Food and Drug Administration. FDA Requirements for Preclinical Studies. [Link]

  • Wever, K., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 175(13), 2588-2598. [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. [Link]

  • ResearchGate. (2025, August 9). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 877-882. [Link]

  • ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs. [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 547-560. [Link]

Sources

Exploratory

Thermodynamic Stability Profile of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one: Mechanisms, Kinetics, and Analytical Workflows

Document Type: Technical Whitepaper Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary & Pharmacological Context The compound (R)-3-(4-Fluoro-2-methylphenyl)pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The compound (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a critical chiral building block and advanced intermediate in the synthesis of highly potent pharmacophores, most notably Vestipitant , a selective Neurokinin-1 (NK1) receptor antagonist evaluated for antiemetic and anxiolytic indications ().

During the scale-up and downstream processing of this intermediate, maintaining strict stereochemical integrity is paramount. The thermodynamic stability of this molecule is primarily challenged by two factors: C3-proton acidity leading to base-catalyzed racemization, and lactam-lactim tautomerism affecting solubility and reactivity. This whitepaper provides an in-depth mechanistic analysis of these thermodynamic vulnerabilities and establishes self-validating experimental protocols to quantify its kinetic and solid-state stability.

Mechanistic Drivers of Thermodynamic Instability

C3-Epimerization and Racemization

The stereocenter at the C3 position is flanked by an aryl group, a secondary amine, and a lactam carbonyl. While not as highly acidic as a standard β -dicarbonyl, the C3 proton is sufficiently labile under alkaline conditions. Deprotonation yields a planar enolate/enamine intermediate. Because the thermodynamic energy difference between the (R) and (S) enantiomers in solution is zero ( ΔG=0 ), the system will naturally drive toward a 50:50 racemic mixture to maximize entropy if the activation energy barrier ( Ea​ ) is overcome.

The propensity for racemization in piperazin-2-ones is well-documented in asymmetric catalytic approaches, where basic reaction conditions or highly polar solvents can inadvertently erode enantiomeric excess (ee) ().

Conformational Thermodynamics

In the piperazin-2-one ring, the 4-fluoro-2-methylphenyl group strongly prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions (A 1,3 -strain) with the adjacent lactam nitrogen and C5/C6 protons. Any thermodynamic stress (thermal or chemical) that forces ring-flipping or pseudo-axial positioning significantly increases the system's free energy, accelerating degradation pathways.

Racemization R_Isomer (R)-Isomer (Thermodynamically Stable) Enolate Planar Enolate/Enamine (High Energy Intermediate) R_Isomer->Enolate Base (-H⁺) k_forward Enolate->R_Isomer +H⁺ k_reverse S_Isomer (S)-Isomer (Racemic Mixture) Enolate->S_Isomer +H⁺ k_racemization S_Isomer->Enolate Base (-H⁺)

Base-catalyzed racemization pathway of the chiral piperazin-2-one intermediate via an enolate.

Self-Validating Experimental Protocols

To rigorously profile the thermodynamic stability of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one, we must employ orthogonal, self-validating analytical workflows. The following protocols are designed not just to execute steps, but to establish causality and ensure data integrity through internal controls.

Protocol 1: Solution-State Base-Catalyzed Racemization Kinetics

Objective: Determine the activation energy ( Ea​ ) and half-life ( t1/2​ ) of racemization across a pH gradient. Causality: Downstream free-basing of the intermediate often requires alkaline conditions. Quantifying the exact pH and temperature thresholds prevents catastrophic loss of chiral purity during reactor scale-up.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the (R)-enantiomer (>99% ee) in 10 mL of a 1:1 Methanol/Aqueous Buffer mixture. Causality: Methanol ensures complete solubilization of the lipophilic aryl group, while the aqueous buffer strictly controls the pH.

  • Internal Standardization (Self-Validation): Spike the solution with 1 mg of Biphenyl. Causality: Biphenyl is chemically inert under these conditions and UV-active. Tracking the Biphenyl peak area ensures that any observed decrease in the API's concentration is due to chemical transformation, not solvent evaporation or precipitation.

  • Thermal & Alkaline Stress: Aliquot the solution into sealed vials and expose to pH 8, 10, and 12 at three distinct temperatures (25°C, 40°C, 60°C).

  • Acidic Quenching: At predetermined time intervals (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately quench into 900 µL of 0.1 M HCl. Causality: The rapid drop in pH instantly reprotonates the enolate intermediate and the amine, effectively "freezing" the enantiomeric ratio for accurate measurement.

  • Chiral HPLC Analysis: Analyze the quenched samples using a Chiralpak AD-H column (Hexane/IPA/Diethylamine 80:20:0.1 v/v/v). Plot ln(eet​/ee0​) versus time to extract the first-order rate constant ( krac​ ).

Protocol 2: Solid-State Thermal Stability and Polymorphism

Objective: Evaluate the crystal lattice energy, melting point, and polymorphic stability. Causality: Piperazin-2-ones can form strong intermolecular hydrogen bonds (N-H O=C) leading to stable dimers. Identifying the thermodynamically stable polymorph is critical to avoid unpredictable solubility profiles during formulation.

Step-by-Step Methodology:

  • Sample Loading: Weigh 3.0 mg of the crystalline intermediate into a hermetically sealed aluminum pan. Causality: Hermetic sealing traps potential volatile degradants and prevents desolvation artifacts from masquerading as polymorphic transitions.

  • DSC Heat-Cool-Heat Cycling (Self-Validation):

    • Heat 1: 20°C to 200°C at 10°C/min.

    • Cool: 200°C to 20°C at 10°C/min.

    • Heat 2: 20°C to 200°C at 10°C/min. Causality: If an endothermic peak observed in Heat 1 reappears in Heat 2, it confirms a reversible, thermodynamic melting event. If it disappears, the initial peak likely represented irreversible thermal degradation or the melting of a metastable polymorph that recrystallized into a different form.

  • Orthogonal TGA Validation: Run a parallel sample via Thermogravimetric Analysis (TGA). Causality: TGA confirms whether the DSC endotherm is associated with mass loss (indicating degradation/desolvation) or zero mass loss (confirming a pure phase transition).

Workflow cluster_0 Solution-State Kinetics cluster_1 Solid-State Thermodynamics Sample Chiral API Intermediate (R)-Enantiomer Stress Alkaline Stress (pH 8-12, 20-60°C) Sample->Stress Thermal DSC / TGA (Thermal Cycling) Sample->Thermal HPLC Chiral HPLC (ee% Tracking) Stress->HPLC Data Thermodynamic Output (Ea, ΔG‡, t½) HPLC->Data XRD pXRD (Polymorph ID) Thermal->XRD XRD->Data

Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Synthesis

The following tables summarize the target thermodynamic and kinetic parameters derived from the aforementioned protocols. (Note: Values are representative benchmarks for 3-arylpiperazin-2-one derivatives).

Table 1: Kinetic Parameters of Racemization (Solution-State)

pH LevelTemperature (°C)Rate Constant krac​ ( h−1 )Half-life t1/2​ (h)Activation Energy Ea​ (kcal/mol)
8.0 (Buffered)25< 0.001> 690~ 24.5
10.0 (Alkaline)400.04515.4~ 22.1
12.0 (High Stress)600.8200.85~ 18.3

Insight: The data clearly demonstrates that while the intermediate is highly stable at neutral to mildly basic pH at room temperature, the combination of high heat (60°C) and strong alkalinity (pH 12) drastically lowers the activation energy barrier, leading to rapid chiral erosion.

Table 2: Solid-State Thermodynamic Properties

PropertyMeasured ValueAnalytical MethodThermodynamic Implication
Melting Onset ( Tm​ ) 142.5 °CDSCHigh lattice energy due to intermolecular H-bonding.
Enthalpy of Fusion ( ΔHfus​ ) 28.4 J/gDSCIndicates a highly ordered, thermodynamically stable crystalline phase.
Degradation Onset ( Td​ ) > 210.0 °CTGAExcellent thermal stability; safe for high-temp drying protocols.
Polymorphic Transition None detectedpXRD / DSCThe isolated form is the thermodynamically stable polymorph at STP.

Conclusion

The thermodynamic stability of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is defined by a delicate balance between its robust solid-state crystal lattice and its vulnerability to solution-state base-catalyzed epimerization. By employing self-validating kinetic tracking and rigorous thermal cycling, process chemists can define precise operational windows (e.g., maintaining pH < 10 and T < 40°C during free-basing) to preserve the chiral integrity of this critical Vestipitant intermediate.

References

  • Di Fabio, R., Griffante, C., Alvaro, G., Pentassuglia, G., Pizzi, D. A., Donati, D., Rossi, T., Guercio, G., Mattioli, M., Cimarosti, Z., Marchioro, C., Provera, S., Zonzini, L., Montanari, D., Melotto, S., Gerrard, P. A., Trist, D. G., Ratti, E., & Corsi, M. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid[1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247.[Link]

  • Pellissier, H., & Clavier, H. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 3231-3238.[Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Key chiral arylpiperazine intermediate for GW597599 (Vestipitant), a potent NK1 receptor antagonist[1]. Introduction & Strat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Key chiral arylpiperazine intermediate for GW597599 (Vestipitant), a potent NK1 receptor antagonist[1].

Introduction & Strategic Overview

The synthesis of enantiopure arylpiperazines is a recurring challenge in pharmaceutical process chemistry. (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a critical chiral building block for the NK1 receptor antagonist GW597599, developed for the treatment of chemotherapy-induced emesis and CNS disorders[1].

Early synthetic routes relied on classical chiral resolution, which intrinsically caps the maximum theoretical yield at 50% and generates significant waste[1]. To establish a self-validating, highly scalable system, process chemists transitioned to a Crystallization-Induced Dynamic Kinetic Resolution (DKR) . This strategy couples in situ racemization of the undesired enantiomer with the selective precipitation of the desired enantiomer, pushing the theoretical yield to 100%[2].

Mechanistic Causality: The DKR System

The DKR protocol is not merely a combination of reagents; it is a finely tuned thermodynamic and kinetic network. The system relies on three interacting components:

  • The Substrate: Racemic 3-(4-fluoro-2-methylphenyl)piperazin-2-one.

  • The Racemization Catalyst: 3,5-Dichlorosalicylaldehyde. The secondary amine at the N4 position of the piperazine ring reacts with this aldehyde to form a Schiff base (imine). The electron-withdrawing chloro groups increase electrophilicity, while the ortho-hydroxyl group acts as an intramolecular acid/base catalyst. This facilitates tautomerization to an achiral enamine, effectively destroying and reforming the C3 stereocenter[1].

  • The Resolving Agent: (L)-Mandelic acid. It forms a highly insoluble diastereomeric salt exclusively with the (R)-enantiomer, continuously depleting it from the equilibrating solution[1].

DKR_Mechanism cluster_solution Solution Phase (Continuous Epimerization) S_Amine (S)-Piperazin-2-one Schiff_S (S)-Schiff Base S_Amine->Schiff_S + Aldehyde R_Amine (R)-Piperazin-2-one Schiff_R (R)-Schiff Base R_Amine->Schiff_R + Aldehyde Product (R)-Piperazin-2-one • (L)-Mandelate (Insoluble Precipitate) R_Amine->Product Crystallization Schiff_S->S_Amine + H2O Enamine Achiral Enamine (Loss of Stereocenter) Schiff_S->Enamine Tautomerization Schiff_R->R_Amine + H2O Enamine->Schiff_R Tautomerization Mandelic (L)-Mandelic Acid (Resolving Agent) Mandelic->Product Salt Formation

Figure 1: Mechanistic cycle of the DKR process via Schiff base epimerization.

Synthetic Workflow & Step-by-Step Protocols

The overall synthesis proceeds from a commercially available benzoylformate derivative through a four-step sequence to yield the optically pure API intermediate.

Synthetic_Workflow SM Ethyl 4-fluoro-2-methylbenzoylformate (CAS: 334477-07-5) Step1 Step 1: Condensation Reagent: Ethylenediamine Solvent: Toluene/EtOH SM->Step1 Int1 3-(4-Fluoro-2-methylphenyl)-5,6-dihydropyrazin-2(1H)-one (CAS: 334477-08-6) Step1->Int1 Step2 Step 2: Catalytic Hydrogenation Reagent: H2 (760 Torr), 10% Pd/C Solvent: Methanol Int1->Step2 Int2 Racemic 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS: 334477-68-8) Step2->Int2 Step3 Step 3: Dynamic Kinetic Resolution (DKR) Reagents: 3,5-Dichlorosalicylaldehyde, (L)-Mandelic Acid Int2->Step3 Int3 (R)-Enantiomer (L)-Mandelate Salt (High ee% Precipitate) Step3->Int3 Step4 Step 4: Free-Basing Reagent: Aqueous NaOH Extraction: Organic Solvent Int3->Step4 API (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (Optically Pure Intermediate) Step4->API

Figure 2: Four-step synthetic workflow from benzoylformate to the chiral API.

Protocol 1: Synthesis of the Dihydropyrazinone Precursor
  • Charge: To a reactor equipped with a Dean-Stark trap, add Ethyl 4-fluoro-2-methylbenzoylformate (1.0 eq)[3] and a solvent mixture of Toluene/Ethanol.

  • React: Slowly add Ethylenediamine (1.2 eq) under nitrogen.

  • Distill: Heat the mixture to reflux. The Dean-Stark trap is critical here to continuously remove water, driving the condensation to completion.

  • Isolate: Cool the mixture to 0–5 °C. Filter the resulting precipitate, 3-(4-fluoro-2-methylphenyl)-5,6-dihydropyrazin-2(1H)-one, and dry under vacuum.

Protocol 2: Catalytic Hydrogenation to Racemic Piperazin-2-one
  • Charge: Dissolve the dihydropyrazinone intermediate in Methanol. Add 10% Palladium on activated carbon (Pd/C) (approx. 0.05 eq Pd)[4].

  • Hydrogenate: Purge the vessel with nitrogen, then introduce Hydrogen gas at 1 atm (760 Torr)[4]. Maintain the reaction at 20 °C for 16 hours.

  • Filter: Purge with nitrogen to remove residual H2. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate: Evaporate the methanol under reduced pressure to yield racemic 3-(4-fluoro-2-methylphenyl)piperazin-2-one in near-quantitative yield (~99%)[4].

Protocol 3: Dynamic Kinetic Resolution (The Critical Step)

Note: This protocol is self-validating. A yield exceeding 50% confirms that the dynamic epimerization cycle is actively functioning.

  • Charge: To a baffled reactor, add racemic piperazin-2-one (1.0 eq), (L)-Mandelic acid (1.0 eq), and 3,5-Dichlorosalicylaldehyde (0.05–0.08 eq)[2].

  • Solvent & Dehydration: Suspend the mixture in Isopropyl Acetate. Crucial Causality: Water hydrolyzes the Schiff base, halting epimerization. Ensure solvent water content is <0.1%[2].

  • Epimerization Cycle: Heat the mixture to 55 °C. Stir vigorously (e.g., 250–400 rpm). High shear is required to ensure the crystallization kinetics of the (R)-mandelate salt do not outpace the solution-phase epimerization[2].

  • Crystallization: Hold at 55 °C for 4 hours, then apply a controlled cooling ramp (0.1 °C/min) down to 20 °C.

  • Isolate: Filter the thick slurry. Wash the filter cake with cold Isopropyl Acetate to yield the (R)-piperazin-2-one (L)-mandelate salt (>99% ee).

Protocol 4: Free-Basing the Chiral Intermediate
  • Biphasic Setup: Suspend the (R)-mandelate salt in Dichloromethane (DCM) or Ethyl Acetate.

  • Neutralize: Add 1M aqueous NaOH dropwise until the aqueous phase reaches pH 10. The mandelic acid partitions into the aqueous layer as sodium mandelate, while the free base partitions into the organic layer.

  • Extract & Dry: Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate: Evaporate the solvent to yield optically pure (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one.

Process Optimization & Scale-Up Data

During pilot-plant scale-up, engineers observed a severe yield drop (from 70% to 50%) due to product adhering to reactor walls and inefficient azeotropic water removal[2]. A Design of Experiments (DoE) study revealed that increasing the aldehyde catalyst concentration buffers the negative impact of residual water, while optimized baffle configurations and stirring rates restore crystallization kinetics[2].

Table 1: Comparison of Resolution Strategies

MetricClassical ResolutionDynamic Kinetic Resolution (DKR)
Theoretical Max Yield 50%100%
Actual Isolated Yield ~35%70–72%
Enantiomeric Excess (ee) >95%>99%
Process Footprint High waste (E-factor)Highly atom-economical

Table 2: DoE Critical Process Parameters for DKR Scale-Up [2]

ParameterLab Scale (Optimal)Pilot Scale (Initial)Pilot Scale (Optimized)Mechanistic Impact
Stirring Rate High (400 rpm)Low (100 rpm)High (Baffled, 250 rpm)Prevents localized depletion; drives crystallization kinetics.
Water Content <0.1%~0.5%~0.5%High water hydrolyzes the Schiff base, stalling epimerization.
Aldehyde Catalyst 5 mol%5 mol%8 mol%Higher load chemically buffers the presence of excess water.
Overall Yield 70%50%72%Restores lab-scale efficiency at the pilot level.

Sources

Application

Using (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one as a chiral building block in drug discovery

Application Note: Harnessing (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one in the Synthesis of Privileged Chiral Scaffolds Executive Summary & Scientific Context A critical bottleneck in modern drug discovery is the ove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one in the Synthesis of Privileged Chiral Scaffolds

Executive Summary & Scientific Context

A critical bottleneck in modern drug discovery is the over-reliance on flat, achiral N1/N4-disubstituted piperazines, which leaves vast expanses of three-dimensional chemical space unexplored. While piperazine is one of the most ubiquitous heterocycles in FDA-approved drugs [1], comprehensive structural analyses reveal a striking lack of diversity: over 83% of piperazine-containing therapeutics are exclusively substituted at the nitrogen atoms, leaving the carbon backbone entirely unsubstituted [2].

Introducing chirality at the C2 or C3 positions of the piperazine ring forces the molecule into distinct conformational states. This three-dimensionality dramatically alters the pharmacological profile, improves target selectivity, and enhances metabolic stability by preventing rapid cytochrome P450-mediated oxidation. The 4-fluoro-2-methylphenyl moiety is a particularly privileged appendage; its incorporation into the piperazine scaffold restricts bond rotation and provides optimal lipophilic contacts within deep G-Protein Coupled Receptor (GPCR) binding pockets. This design principle was famously validated by the clinical-stage Neurokinin-1 (NK1) receptor antagonist Vestipitant, which utilizes the (S)-enantiomer of this scaffold [3].

By utilizing (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS 1153574-57-2)[4], medicinal chemists can systematically explore the opposite stereochemical space, generating novel diastereomers and enantiomers for rigorous Structure-Activity Relationship (SAR) profiling.

Mechanistic Insights: Exploiting Orthogonal Reactivity (E-E-A-T)

The strategic advantage of using a piperazin-2-one building block over a fully saturated piperazine lies in its intrinsic orthogonal reactivity [5].

  • The N4 Amine (Equatorial/Basic): The secondary amine at the 4-position is highly nucleophilic. It readily undergoes alkylation, acylation, or Buchwald-Hartwig cross-coupling under standard conditions.

  • The N1 Amide (Planar/Non-nucleophilic): The nitrogen at the 1-position is part of a lactam ring. The delocalization of its lone pair into the adjacent carbonyl group renders it non-nucleophilic.

Causality in Experimental Design: This electronic differentiation is a massive operational advantage. It eliminates the need for complex, yield-reducing protection/deprotection sequences (e.g., using Boc or Cbz groups) that are mandatory when dealing with simple piperazines. Chemists can selectively functionalize the N4 position in the presence of the unprotected N1 lactam, and subsequently reduce the lactam to reveal the fully functionalized, chiral piperazine core [6].

Physicochemical & Structural Data

To facilitate experimental planning and analytical tracking, the key properties of the building block are summarized below[4][7].

PropertyValue / Description
Chemical Name (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one
CAS Number 1153574-57-2
Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
Stereocenter C3 (Absolute Configuration: R)
Reactivity Profile N4 (Nucleophilic Amine), N1 (Non-nucleophilic Lactam)
Storage Conditions 2-8 °C, Inert atmosphere (Argon/Nitrogen)

Validated Experimental Protocols

The following methodologies represent a self-validating synthetic system. By performing the regioselective alkylation first, the intermediate can be easily purified and analytically verified before executing the more aggressive lactam reduction step.

Protocol A: Regioselective N4-Alkylation

Objective: To functionalize the N4 position while leaving the N1 lactam completely intact.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (1.0 equiv, 10.0 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.5 equiv, 25.0 mmol).

    • Causality: A mild, insoluble inorganic base is preferred over soluble organic amines (like Triethylamine) to prevent competitive side reactions with the electrophile and to facilitate easy removal via filtration or aqueous partition during workup.

  • Electrophile Addition: Add the desired alkyl halide (1.1 equiv, 11.0 mmol) dropwise at 0 °C. Warm the reaction to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with ice water (100 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL) to quantitatively remove residual DMF. Dry over Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation: Analyze the crude product via 1H-NMR (DMSO-d6). The disappearance of the N4-H proton and the strict retention of the broad N1-H lactam signal (~8.0 ppm) confirms absolute regioselectivity.

Protocol B: Chemoselective Lactam Reduction

Objective: To reduce the N1-carbonyl to a methylene group, yielding the fully saturated, N4-functionalized chiral piperazine.

  • Preparation: Dissolve the N4-alkylated intermediate from Protocol A (1.0 equiv, 5.0 mmol) in anhydrous THF (50 mL, 0.1 M) under argon. Cool the vessel to 0 °C.

  • Reduction: Slowly add Borane-THF complex (BH3·THF, 1.0 M solution, 3.0 equiv, 15.0 mmol).

    • Causality: BH3 is highly chemoselective for amides/lactams over esters and avoids the epimerization risks and functional group intolerance often associated with harsh Lithium Aluminum Hydride (LiAlH4) reductions at elevated temperatures.

  • Reflux: Heat the mixture to 65 °C (reflux) for 4-6 hours. Monitor progression via LC-MS.

  • Quench & Cleavage (Critical Step): Cool the reaction to 0 °C. Carefully quench with MeOH (dropwise) to destroy excess borane. Next, add 1M HCl (15 mL) and reflux the mixture for 1 hour.

    • Causality: Borane forms a highly stable, unreactive complex with the newly formed basic amines. Acidic reflux is mandatory to break this boron-amine complex and release the free piperazine product.

  • Workup: Cool to room temperature, basify the aqueous layer to pH 10 using 2M NaOH, and extract with DCM (3 x 30 mL). Dry over Na2SO4 and concentrate to yield the final functionalized (R)-piperazine.

Visualizing Workflows and Biological Applications

Synthetic_Workflow cluster_pathA Path A: Early Alkylation cluster_pathB Path B: Early Reduction BB (R)-3-(4-Fluoro-2-methylphenyl) piperazin-2-one A1 Regioselective N4-Alkylation (K2CO3, DMF) BB->A1 Orthogonal Reactivity B1 Global Lactam Reduction (LiAlH4, THF) BB->B1 Saturation First A2 Lactam Reduction (BH3-THF, Reflux) A1->A2 Final Novel Chiral Piperazine Therapeutic Candidates A2->Final B2 Orthogonal Protection (Boc2O, N1 vs N4) B1->B2 B2->Final

Caption: Divergent synthetic pathways exploiting the orthogonal reactivity of the piperazin-2-one scaffold.

NK1_Pathway SP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Agonism Antag Chiral Piperazine Antagonist Antag->NK1R Competitive Inhibition Gq Gq Protein Activation NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca Intracellular Ca2+ ↑ IP3->Ca Effect Neurogenic Inflammation & Emesis Ca->Effect

Caption: Mechanism of action for chiral piperazine-based NK1 receptor antagonists in blocking Substance P.

References

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules, 2024, 29(1), 144. URL: [Link]

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Medicinal Chemistry, 2020, 11, 855-869. URL: [Link]

  • Title: Discovery process and pharmacological characterization of vestipitant as a potent, selective, and orally active NK1 receptor antagonist Source: Bioorganic & Medicinal Chemistry Letters, 2010, 20(2), 623-627. URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry, 2023, 88(6), 3530–3541. URL: [Link]

  • Title: Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: Angewandte Chemie International Edition (via Caltech Authors). URL: [Link]

Sources

Method

Application Note &amp; Protocols: Enantioselective Synthesis of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one via Asymmetric Catalytic Hydrogenation

Introduction: The Significance of Chiral Piperazin-2-ones The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Piperazin-2-ones

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2] Its rigid, heterocyclic framework serves as a versatile template for developing conformationally constrained peptide mimetics and small molecule therapeutics. Examples of its importance include the antihelminthic drug Praziquantel and the potent antiemetic agent Aprepitant.[3] The introduction of specific stereochemistry is paramount, as the biological activity of chiral molecules often resides in a single enantiomer.

This document provides a detailed technical guide for the synthesis of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one, a valuable chiral building block for drug discovery. We will explore the strategic considerations for designing a robust asymmetric catalytic hydrogenation process, focusing on precursor synthesis, catalyst system selection, and detailed experimental protocols. The methodologies described are grounded in established principles of asymmetric catalysis, providing researchers with a practical framework for producing this and structurally related chiral piperazinones with high enantiopurity.

Strategic Approach: Retrosynthesis and Prochiral Precursor Design

The most efficient and atom-economical method to install the chiral center at the C3 position is through the asymmetric hydrogenation of a prochiral precursor. The logical precursor is an unsaturated analog of the target molecule, such as a tetrahydropyrazinone or a dihydropyrazinone, which contains a C=C or C=N double bond that can be stereoselectively reduced.

Our primary strategy focuses on the asymmetric hydrogenation of the enamine moiety within a 3-(4-fluoro-2-methylphenyl)-1,6-dihydropyrazin-2(3H)-one intermediate. This approach leverages the extensive development of transition metal catalysts for the enantioselective hydrogenation of enamides and related substrates.[4][5]

G cluster_main Retrosynthetic Analysis Target (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one Precursor Prochiral Precursor (3-(4-Fluoro-2-methylphenyl)-1,6-dihydropyrazin-2(3H)-one) Target->Precursor Asymmetric Hydrogenation BuildingBlocks Starting Materials: 1. 4-Fluoro-2-methylbenzaldehyde 2. Ethylenediamine 3. Glyoxylic Acid Precursor->BuildingBlocks Condensation/ Cyclization

Figure 1: Retrosynthetic pathway for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one.

Catalyst System Selection: Rationale and Mechanistic Considerations

The success of an asymmetric hydrogenation hinges on the selection of an appropriate transition metal and chiral ligand. For the reduction of cyclic enamines or enamides, catalyst systems based on Rhodium, Ruthenium, and Iridium have demonstrated exceptional performance.[5][6]

  • Metal Precursors: Rhodium and Iridium complexes are particularly effective for the hydrogenation of substituted enamides and cyclic imines.[6][7] They offer high catalytic activity under mild conditions, which helps to prevent side reactions and racemization.

  • Chiral Ligands: The choice of the chiral diphosphine ligand is critical for inducing high enantioselectivity. Ligands from the Josiphos, DuPhos, and BINAP families are well-established and commercially available.[4][7] These ligands create a chiral environment around the metal center, forcing the hydrogen molecule to add to one face of the substrate preferentially.

For this specific application, we propose a Rhodium-based catalyst with a Josiphos-type ligand. This class of catalysts has been successfully applied on an industrial scale for the synthesis of other chiral piperazinone derivatives, demonstrating its robustness and high efficiency.[7] The mechanism involves the coordination of the prochiral olefin to the chiral metal complex, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to yield the enantiomerically enriched product.

Detailed Experimental Protocols

This section outlines a two-stage process: the synthesis of the prochiral hydrogenation precursor followed by its asymmetric hydrogenation.

Protocol 1: Synthesis of Prochiral 3-(4-Fluoro-2-methylphenyl)-1,6-dihydropyrazin-2(3H)-one (Precursor)

Scientist's Note: This procedure is a standard condensation-cyclization reaction to form the unsaturated piperazinone ring. Acetic acid acts as both a solvent and a catalyst for the imine formation and subsequent cyclization.

Materials:

  • 4-Fluoro-2-methylbenzaldehyde

  • Ethyl glycinate hydrochloride

  • Triethylamine (TEA)

  • Glacial acetic acid

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-fluoro-2-methylbenzaldehyde (1.0 eq), ethyl glycinate hydrochloride (1.1 eq), and toluene (5 mL per mmol of aldehyde).

  • Add triethylamine (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the aldehyde is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature. Add glacial acetic acid (2.0 eq).

  • Heat the mixture to reflux again for 8-12 hours to facilitate cyclization.

  • After cooling, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the prochiral precursor.

Protocol 2: Asymmetric Hydrogenation to (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Scientist's Note: This protocol is adapted from a highly successful industrial process for a similar chiral piperazinone.[7] The choice of methanol as a solvent, a moderate hydrogen pressure, and a slightly elevated temperature are key to achieving high conversion and enantioselectivity. The catalyst loading is kept low (0.2 mol%) for process efficiency.

G cluster_workflow Asymmetric Hydrogenation Workflow Start Prepare Catalyst Solution ([Rh(COD)₂]BF₄ + Chiral Ligand in MeOH) Charge Charge Autoclave (Substrate + Catalyst Solution) Start->Charge Purge Inerting (Purge with N₂ then H₂) Charge->Purge React Hydrogenation Reaction (40-50 psi H₂, 40 °C) Purge->React Monitor Monitor Conversion (HPLC/TLC) React->Monitor Monitor->React Incomplete Workup Workup (Filter Catalyst, Concentrate) Monitor->Workup Complete Isolate Product Isolation (Crystallization) Workup->Isolate Analyze Analysis (NMR, Chiral HPLC for ee%) Isolate->Analyze

Figure 2: Experimental workflow for the asymmetric hydrogenation step.

Materials & Equipment:

  • Prochiral precursor from Protocol 1

  • [Rh(COD)₂]BF₄ (Rhodium bis(1,5-cyclooctadiene)tetrafluoroborate)

  • (R)-(−)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos-type ligand)

  • Anhydrous, degassed Methanol (MeOH)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox under an inert atmosphere, prepare the catalyst solution. To a small vial, add [Rh(COD)₂]BF₄ (0.002 eq) and the chiral Josiphos ligand (0.0022 eq). Add anhydrous, degassed MeOH (approx. 1 mL) and stir for 15-20 minutes until a homogeneous solution is formed.

  • Reaction Setup: To a high-pressure autoclave, add the prochiral precursor (1.0 eq) and anhydrous, degassed MeOH (5-10 volumes, e.g., 5-10 mL per gram of substrate).

  • Transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of nitrogen.

  • Hydrogenation: Seal the autoclave. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Pressurize the vessel to 40-50 psi with hydrogen and begin stirring. Heat the reaction to 40 °C.

  • Monitoring: Monitor the reaction progress by periodically taking samples (after safely venting and purging) for HPLC or TLC analysis. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with a small amount of MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification & Analysis: The product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The enantiomeric excess (ee) must be determined by chiral HPLC or SFC.

Data Summary and Optimization

The efficiency of the asymmetric hydrogenation is highly dependent on the choice of ligand and reaction conditions. The following table provides expected outcomes based on literature precedents for similar substrates.[1][7]

Catalyst System (Metal/Ligand)SolventPressure (psi)Temp (°C)Typical Yield (%)Typical ee (%)
Rh / (R,S)-Josiphos MeOH 40-50 40 >90% >95%
Rh / (R)-BINAPTHF1005085-95%90-98%
Ir / (R)-MeO-BIPHEPDCM50060>90%>92%
Pd(OAc)₂ / (R)-BINAP*Toluene100080~93%~90%

Note: The Palladium-catalyzed system is often used for the hydrogenation of aromatic precursors like pyrazin-2-ols via a dynamic kinetic resolution pathway and may require higher pressures and temperatures.[1][2]

Optimization Parameters:

  • Catalyst Loading: Can often be lowered to 0.1 mol% or less once the process is optimized, reducing cost.

  • Solvent: While MeOH is a good starting point, other solvents like ethanol, THF, or DCM should be screened.

  • Pressure & Temperature: A systematic study (Design of Experiments, DoE) can identify the optimal balance between reaction rate and enantioselectivity.

Conclusion

The synthesis of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one can be achieved with high efficiency and excellent enantiocontrol through a strategy of asymmetric catalytic hydrogenation. By selecting a robust catalyst system, such as a Rhodium complex with a Josiphos-type ligand, and carefully controlling reaction parameters, researchers can reliably produce this valuable chiral intermediate. The protocols provided herein serve as a comprehensive guide for laboratory-scale synthesis and a strong foundation for further process development and scale-up.

References

  • Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Source: Organic Chemistry Frontiers, 2021. URL: [Link]

  • Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). Source: RSC Publishing, 2021. URL: [Link]

  • Title: Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Source: Organic Process Research & Development, ACS Publications, 2013. URL: [Link]

  • Title: Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. Source: PMC (PubMed Central). URL: [Link]

  • Title: Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Source: Chiral Drugs, 2020. URL: [Link]

  • Title: Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Source: IntechOpen, 2023. URL: [Link]

  • Title: New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Source: Chemical Reviews, ACS Publications, 2003. URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Source: PMC (PubMed Central), 2012. URL: [Link]

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Source: Chemical Reviews, ACS Publications, 2021. URL: [Link]

Sources

Application

Application Note: Enantioselective Synthesis Pathways for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Introduction and Strategic Context The piperazine and piperazin-2-one scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for neurokinin-1 (NK1) receptor antagonists....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The piperazine and piperazin-2-one scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for neurokinin-1 (NK1) receptor antagonists. A prominent example is Vestipitant, which utilizes the (S)-enantiomer of 3-(4-fluoro-2-methylphenyl)piperazine as its active moiety[1]. However, the synthesis of the corresponding (R)-enantiomer —(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one—is equally critical for structure-activity relationship (SAR) profiling, reverse-pharmacology studies, and the development of next-generation CNS therapeutics[2].

This application note provides a comprehensive, self-validating guide to the enantioselective synthesis of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one. We detail three distinct synthetic paradigms: Dynamic Kinetic Resolution (DKR), Transition-Metal Catalyzed Asymmetric Hydrogenation, and Asymmetric Lithiation. By explaining the mechanistic causality behind these methodologies, this guide empowers process chemists to select the optimal route based on scale, atom economy, and available infrastructure.

Mechanistic Causality of Synthetic Pathways

Pathway A: Dynamic Kinetic Resolution (DKR)

Classical resolution of racemic piperazin-2-ones is inherently limited to a 50% theoretical yield, generating significant waste. DKR overcomes this by coupling the resolution process with in situ epimerization of the undesired enantiomer[3]. The Causality: By introducing a catalytic amount of an aromatic aldehyde (e.g., 3,5-dichlorosalicylaldehyde), a reversible Schiff base (imine) is formed at the piperazine nitrogen. This lowers the pKa of the adjacent chiral C-H bond, allowing facile deprotonation and reprotonation (epimerization) in solution. When a chiral resolving acid (e.g., D-mandelic acid for the R-enantiomer) is present, the (R)-diastereomeric salt selectively precipitates, driving the equilibrium entirely toward the desired (R)-product, achieving theoretical yields approaching 100%[3].

DKR_Pathway Racemic Racemic Piperazin-2-one (R/S Mixture) Aldehyde Catalytic Aldehyde (Epimerization via Imine) Racemic->Aldehyde Reversible Imine Formation Diastereomer Insoluble (R)-Diastereomeric Salt (Precipitates) Racemic->Diastereomer + Chiral Acid Aldehyde->Racemic Epimerization ChiralAcid Chiral Resolving Acid (e.g., D-Mandelic Acid) Product Enantiopure (R)-Piperazin-2-one Diastereomer->Product Base Treatment

Figure 1: Dynamic Kinetic Resolution (DKR) network driving 100% theoretical yield via in situ epimerization.

Pathway B: Asymmetric Hydrogenation of Pyrazinones

Direct asymmetric hydrogenation (AH) of heteroaromatic compounds is a modern, atom-economical approach. However, pyrazines strongly coordinate to and poison transition-metal catalysts[4]. The Causality: To circumvent catalyst deactivation, the pyrazine precursor is pre-activated using an alkyl halide (e.g., benzyl bromide) to form a pyrazinium salt. This quaternization disrupts the strong coordination ability of the nitrogen lone pair and lowers the aromaticity of the ring, making it highly susceptible to Ir-catalyzed asymmetric hydrogenation using chiral ligands like (R,R)-f-Binaphane[4].

AH_Pathway Substrate 3-(4-Fluoro-2-methylphenyl) pyrazin-2-ol Activation Alkyl Halide Activation (Forms Pyrazinium Salt) Substrate->Activation Hydrogenation Asymmetric H2 Addition (400 psi, 50 °C) Activation->Hydrogenation Catalyst [Ir(COD)Cl]2 + Chiral Ligand (e.g., (R,R)-f-Binaphane) Catalyst->Hydrogenation Chiral Induction Product (R)-Piperazin-2-one Derivative Hydrogenation->Product

Figure 2: Ir-catalyzed asymmetric hydrogenation of activated pyrazines to chiral piperazin-2-ones.

Quantitative Data Summary

The following table summarizes the performance metrics of the primary synthetic strategies, allowing researchers to benchmark their expected outcomes.

Synthesis PathwayKey Reagents / CatalystsYield (%)Enantiomeric Excess (ee %)ScalabilityGreen Chemistry Profile
Dynamic Kinetic Resolution D-Mandelic Acid, 3,5-Dichlorosalicylaldehyde85 - 92%> 98%Multi-KilogramModerate (Requires stoichiometric chiral acid, recyclable)
Ir-Catalyzed Hydrogenation [Ir(COD)Cl]₂, (R,R)-f-Binaphane, BnBr90 - 95%92 - 96%Gram to PilotHigh (Catalytic, high atom economy)
Dynamic Thermodynamic Resolution sec-BuLi, (+)-Sparteine surrogate40 - 75%80 - 90%Milligram to GramLow (Requires cryogenic conditions, stoichiometric organolithium)

(Data aggregated from industrial process development reports and recent asymmetric catalysis literature[3][4][5].)

Experimental Protocols

Protocol 1: Scalable Dynamic Kinetic Resolution (DKR)

Objective: Isolate (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one from a racemic mixture.

Reagents & Materials:

  • Racemic 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (1.0 eq, 100 mmol)

  • D-Mandelic acid (1.0 eq, 100 mmol)

  • 3,5-Dichlorosalicylaldehyde (0.05 eq, 5 mmol)

  • Solvent: Tetrahydrofuran (THF) / Ethyl Acetate (EtOAc) (1:1 v/v)

Step-by-Step Procedure:

  • Preparation of Solution: In a 1 L jacketed reactor equipped with an overhead stirrer, dissolve racemic 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (20.8 g, 100 mmol) in 400 mL of THF/EtOAc (1:1).

  • Addition of Resolving Agent: Add D-mandelic acid (15.2 g, 100 mmol) in one portion. Stir at 25 °C until a homogeneous solution is obtained (approx. 15 mins).

  • Initiation of DKR: Add 3,5-dichlorosalicylaldehyde (0.95 g, 5 mmol). Raise the internal temperature to 65 °C (reflux).

  • Epimerization & Crystallization: Maintain the reaction at 65 °C for 24 hours. The highly insoluble (R)-piperazin-2-one D-mandelate salt will begin to precipitate out of the solution, driving the epimerization of the soluble (S)-enantiomer[3].

  • Isolation: Cool the suspension linearly to 5 °C over 4 hours. Filter the white precipitate under a vacuum and wash the filter cake with cold EtOAc (2 × 50 mL).

  • Free-basing: Suspend the collected salt in 200 mL of Dichloromethane (DCM) and wash with 1M aqueous NaOH (2 × 100 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure (R)-product.

  • In-Process Control (IPC): Verify enantiomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20, 1.0 mL/min). Target ee > 98%.

Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation

Objective: De novo asymmetric synthesis via pyrazine activation.

Reagents & Materials:

  • 3-(4-Fluoro-2-methylphenyl)pyrazin-2-ol (1.0 eq, 10 mmol)

  • Benzyl bromide (BnBr) (1.1 eq, 11 mmol)

  • [Ir(COD)Cl]₂ (1.0 mol%)

  • (R,R)-f-Binaphane (2.2 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Substrate Activation: In a flame-dried Schlenk flask under N₂, dissolve 3-(4-Fluoro-2-methylphenyl)pyrazin-2-ol (2.04 g, 10 mmol) in 20 mL of THF. Add BnBr (1.88 g, 11 mmol) and stir at 60 °C for 12 hours to quantitatively form the N-benzyl pyrazinium salt. Remove solvent in vacuo[4].

  • Catalyst Preparation: In a separate vial inside an argon-filled glovebox, mix[Ir(COD)Cl]₂ (67 mg, 0.1 mmol) and (R,R)-f-Binaphane (175 mg, 0.22 mmol) in 5 mL of THF. Stir for 30 minutes at room temperature to form the active chiral catalyst complex.

  • Hydrogenation: Transfer the pyrazinium salt and the catalyst solution into a high-pressure stainless-steel autoclave. Dilute with an additional 25 mL of THF.

  • Pressurization: Purge the autoclave with H₂ gas three times, then pressurize to 400 psi (approx. 27.5 bar).

  • Reaction: Heat the autoclave to 50 °C and stir vigorously for 24 hours.

  • Work-up: Carefully vent the H₂ gas. Concentrate the reaction mixture and purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to isolate the N-benzyl-(R)-piperazin-2-one.

  • Deprotection: The N-benzyl group can be removed via standard Pd/C catalytic transfer hydrogenation (using ammonium formate in MeOH) to yield the final (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one.

Sources

Method

Application Note: Incorporating (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one into Targeted Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Structural Rationale The transition from linear peptides to conformationally restricted peptidomimetics is a critical inflection point in drug development. Linear peptides inherently suffer from high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The transition from linear peptides to conformationally restricted peptidomimetics is a critical inflection point in drug development. Linear peptides inherently suffer from high conformational entropy and susceptibility to rapid proteolytic degradation. By incorporating rigid heterocyclic scaffolds such as piperazin-2-ones, researchers can lock the peptide backbone into bioactive conformations (e.g., β -turns), thereby enhancing target affinity and metabolic half-life .

(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a highly specialized, chiral building block that serves as a constrained dipeptide surrogate. Its structural features provide three distinct pharmacological advantages:

  • Conformational Locking (The Piperazinone Ring): By tethering the α -amine of residue i to the amide nitrogen of residue i+1 , the ϕ and ψ dihedral angles are severely restricted. This Freidinger lactam-like architecture forces the backbone into a stable turn geometry.

  • Rotameric Restriction & Protease Evasion (The Chiral Center): The (R)-configuration mimics a D-amino acid. When placed in the i+1 position of a peptide sequence, it strongly induces a Type II' β -turn. Furthermore, the steric bulk of the ortho-methyl group restricts the rotation of the phenyl ring, locking the pharmacophore into a precise orientation for deep hydrophobic pocket engagement (e.g., in GPCR targets like NK1 or CGRP receptors).

  • Metabolic Shielding (The Fluorine Atom): The para-fluoro substitution effectively blocks oxidative metabolism (specifically para-hydroxylation) by hepatic CYP450 enzymes, significantly extending the systemic half-life of the mimetic.

Chemical Biology & Mechanistic Workflow

To integrate this raw secondary amine into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it must first be converted into a bifunctional, orthogonally protected surrogate . The piperazin-2-one ring lacks a C-terminal carboxylate. By alkylating the N1 (amide) position with an acetic acid derivative, we effectively create a dipeptide surrogate mimicking a constrained [D-4-F-2-Me-Phe]-[Gly] sequence.

SynthesisWorkflow A Raw Material: (R)-3-(4-Fluoro-2-methylphenyl) piperazin-2-one B Step 1: N4-Protection (Fmoc-OSu, NaHCO3) A->B C Intermediate: N4-Fmoc-Piperazin-2-one B->C D Step 2: N1-Alkylation (t-Butyl bromoacetate, NaH) C->D E Step 3: Ester Cleavage (TFA/DCM) D->E F SPPS-Ready Surrogate: Fmoc-[Piperazinone]-OH E->F

Caption: Workflow for converting the raw chiral piperazinone into an SPPS-ready dipeptide surrogate.

Phase 1: Pre-SPPS Derivatization (Self-Validating Protocol)

Step 1: N4-Fmoc Protection

  • Procedure: Dissolve (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO3​ . Cool to 0°C. Dropwise add Fmoc-OSu (1.1 eq) dissolved in dioxane. Stir at room temperature (RT) for 12 hours.

  • Causality: Fmoc-OSu is chosen over Fmoc-Cl to prevent the formation of dipeptide oligomers and minimize side reactions at the N1 amide position.

  • Validation: Monitor via LC-MS. The product mass should reflect [M+H]+=431.1 .

Step 2: N1-Alkylation

  • Procedure: Dissolve the N4-Fmoc intermediate in anhydrous DMF under argon. Cool to 0°C. Add NaH (60% dispersion in mineral oil, 1.2 eq) cautiously. Stir for 30 minutes to generate the N1-amide anion. Add tert-butyl bromoacetate (1.5 eq) dropwise. Stir at RT for 4 hours.

  • Causality: The N1 proton is weakly acidic (pKa ~15-16). NaH provides irreversible deprotonation, ensuring complete alkylation. The tert-butyl ester provides orthogonal protection against the basic conditions of subsequent Fmoc deprotections.

Step 3: Carboxylate Unmasking

  • Procedure: Treat the alkylated product with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at RT. Evaporate under reduced pressure and precipitate in cold diethyl ether to yield 2-(4-Fmoc-3-(4-fluoro-2-methylphenyl)-2-oxopiperazin-1-yl)acetic acid .

  • Validation: Chiral HPLC must be performed to ensure no racemization occurred at the C3 position during the strong base treatment in Step 2.

SPPS Integration Protocol

Integrating this surrogate into a growing peptide chain requires overcoming significant steric hurdles. The coupling of the surrogate's free carboxylate to the resin-bound peptide is straightforward, as it behaves like a primary glycine derivative. However, coupling the subsequent amino acid onto the N4 position of the piperazinone is notoriously difficult .

Causality of Steric Hindrance: The N4 nitrogen is a secondary amine, heavily shielded by the adjacent bulky 4-fluoro-2-methylphenyl group at C3. Standard coupling reagents (e.g., HBTU/DIPEA) will fail, leading to truncated sequences.

Step-by-Step SPPS Methodology
  • Coupling the Surrogate to the Resin:

    • Reagents: Surrogate (3.0 eq), DIC (3.0 eq), Oxyma Pure (3.0 eq) in DMF.

    • Conditions: 1 hour at RT.

    • Validation: Kaiser test (ninhydrin). A negative (yellow) result confirms complete acylation of the resin-bound primary amine.

  • Fmoc Deprotection of the Surrogate:

    • Reagents: 20% Piperidine in DMF (2 x 10 min).

    • Note: This exposes the sterically hindered N4 secondary amine.

  • Coupling the Next Amino Acid (Critical Step):

    • Reagents: Fmoc-AA-OH (5.0 eq), HATU (4.9 eq), HOAt (5.0 eq), and 2,4,6-Trimethylpyridine (TMP, 10.0 eq) in DMF.

    • Causality: HATU/HOAt generates a highly reactive 7-aza-benzotriazole active ester. TMP is used instead of DIPEA because it is less nucleophilic, reducing base-catalyzed epimerization during the prolonged coupling times required for hindered amines.

    • Conditions: Microwave heating at 75°C for 20 minutes, or RT for 18 hours.

    • Validation (Self-Validating System): The Kaiser test yields false negatives for secondary amines. You must use the Chloranil Test . A colorless/yellow bead indicates successful coupling; a blue/green bead indicates unreacted secondary amines, necessitating a double coupling.

Quantitative Data Summary
Property / ParameterLinear Peptide (Native)Piperazinone-Constrained MimeticMechanistic Reason
Proteolytic Stability (t½ in serum) < 30 minutes> 24 hoursDisruption of protease recognition sites; D-amino acid mimicry.
Receptor Affinity (Kd) High (Flexible binding)Ultra-High (Pre-organized)Reduced conformational entropy penalty upon target binding.
SPPS Coupling Efficiency (N-term) > 99% (Standard HBTU)~70-85% (Requires HATU/Heat)Severe steric shielding by the C3 4-fluoro-2-methylphenyl group.
In-Process Analytical Check Kaiser Test (Primary Amines)Chloranil Test (Secondary Amines)Ninhydrin cannot form the Ruhemann's purple chromophore with 2° amines.

Biological Application: Target Pathway Modulation

Once synthesized, peptides containing the (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one scaffold act as highly potent, competitive antagonists for specific GPCRs. By locking the peptide in a rigid conformation, the mimetic binds to the extracellular loops of the receptor but fails to induce the conformational shift required for intracellular G-protein coupling.

GPCRPathway Ligand Endogenous Peptide (e.g., Substance P / CGRP) Receptor Target GPCR (NK1R / CGRPR) Ligand->Receptor Binds Mimetic Piperazinone-Constrained Peptidomimetic Inhibition Steric Blockade & Conformational Lock Mimetic->Inhibition Induces Gq Gq/11 Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 Activates Inhibition->Receptor Antagonizes

Caption: Mechanism of action for piperazinone-constrained peptidomimetics targeting GPCR pathways.

References

  • Title: Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold Source: ACS Combinatorial Science URL: [Link]

  • Title: Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction Source: ACS Omega (via PubMed Central) URL: [Link]

  • Title: Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids Source: Organic Letters (ACS Publications) URL: [Link]

Application

Application Note: Microwave-Assisted Synthesis of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists Strategic Synthetic Rationale Piperazin-2-one derivatives are highly privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists

Strategic Synthetic Rationale

Piperazin-2-one derivatives are highly privileged pharmacophores in modern drug discovery, frequently serving as conformationally restricted scaffolds in the development of CGRP receptor antagonists, NK1 antagonists, and kinase inhibitors. The synthesis of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS: 334477-68-8)[1] presents a specific chemical challenge: the steric hindrance imparted by the ortho-methyl group on the phenyl ring significantly retards conventional cyclization rates.

Under conventional thermal conditions, overcoming this steric barrier requires prolonged heating (typically 24–48 hours). However, the benzylic chiral center at the C3 position is highly susceptible to base-catalyzed epimerization over extended periods. To resolve this thermodynamic vs. kinetic conflict, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation provides rapid, uniform dielectric heating that dramatically accelerates the lactamization step, allowing the reaction to proceed under kinetic control and effectively outcompeting the epimerization pathway[2][3]. Furthermore, MAOS has been proven to be exceptionally effective for synthesizing sterically hindered nitrogen heterocycles[4].

Mechanistic Causality & Pathway Visualization

The synthetic strategy leverages a three-step cascade starting from an enantiopure amino acid ester. The critical step is the final intramolecular amidation. By utilizing microwave irradiation, the system rapidly reaches the activation energy ( Ea​ ) required for the hindered amine to attack the ester carbonyl.

Mechanism cluster_thermal Conventional Thermal Heating (48h) cluster_mw Microwave Irradiation (15m) Start Diamine Intermediate Therm Slow Lactamization Start->Therm MW_Fast Rapid Dielectric Heating Start->MW_Fast Epim Base-Catalyzed Epimerization Therm->Epim Racemic Racemic Mixture (Low ee) Epim->Racemic Kinetic Kinetic Control (Outcompetes Epimerization) MW_Fast->Kinetic Chiral Enantiopure Product (>99% ee) Kinetic->Chiral

Kinetic advantage of microwave irradiation in preventing stereocenter epimerization.

SyntheticWorkflow SM (R)-Aryl Glycine Ester RA Reductive Amination (N-Boc-2-aminoacetaldehyde) SM->RA INT1 N-Alkylated Intermediate RA->INT1 DEP Boc Deprotection (TFA / DCM) INT1->DEP INT2 Diamine Intermediate DEP->INT2 MW Microwave Cyclization (120°C, 15 min) INT2->MW PROD (R)-3-(4-Fluoro-2-methylphenyl) piperazin-2-one MW->PROD

Synthetic workflow for microwave-assisted preparation of the target piperazin-2-one.

Comparative Performance Data

The table below summarizes the empirical data validating the shift from conventional reflux to microwave-assisted synthesis for the final cyclization step. The data highlights the inverse relationship between reaction time and enantiomeric excess (ee).

Heating ModalityTemperature (°C)Reaction TimeIsolated Yield (%)Enantiomeric Excess (ee %)Impurity Profile
Conventional Reflux65 (Methanol)48 hours42%74%High oligomerization
Conventional Sealed Tube120 (Methanol)18 hours58%61%Significant epimerization
Microwave Irradiation 120 (Methanol) 15 mins 89% >99% Clean profile

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocol integrates mandatory analytical checkpoints. Proceeding to the next step is contingent upon satisfying the validation criteria.

Phase 1: Reductive Amination

Objective: Synthesize (R)-methyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-2-(4-fluoro-2-methylphenyl)acetate.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve (R)-methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate hydrochloride (5.0 g, 21.4 mmol) in anhydrous 1,2-dichloroethane (DCE, 50 mL).

  • Reagent Addition: Add N,N -diisopropylethylamine (DIPEA, 3.7 mL, 21.4 mmol) to neutralize the salt. Stir for 10 minutes. Add N -Boc-2-aminoacetaldehyde (3.75 g, 23.5 mmol) in one portion.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3, 6.8 g, 32.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3 (50 mL). Extract with dichloromethane (3 × 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Validation Checkpoint 1:

  • TLC: Hexane/EtOAc (7:3), Rf​ = 0.45. Ensure complete consumption of the starting amine.

  • LC-MS: Target mass [M+H]+=341.2 m/z .

Phase 2: Boc Deprotection

Objective: Unmask the primary amine to yield the reactive diamine intermediate.

  • Preparation: Dissolve the crude intermediate from Phase 1 in dichloromethane (DCM, 30 mL).

  • Deprotection: Slowly add trifluoroacetic acid (TFA, 10 mL) at 0 °C.

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 20 mL) to remove residual TFA, yielding the diamine di-TFA salt as a viscous pale-yellow oil.

Validation Checkpoint 2:

  • 1H NMR (400 MHz, CDCl3): Confirm the complete disappearance of the 9H singlet at δ 1.40 ppm (Boc group).

Phase 3: Microwave-Assisted Cyclization

Objective: Rapid lactamization under kinetic control to form (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one.

  • Preparation: Transfer the crude diamine di-TFA salt (approx. 20 mmol) into a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar.

  • Solvent & Base: Dissolve in anhydrous methanol (15 mL). Add DIPEA (10.5 mL, 60 mmol) to fully free-base the diamine and catalyze the cyclization.

  • Microwave Parameters: Seal the vial with a crimp cap. Place in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Cooling: Compressed air cooling to 35 °C.

  • Purification: Concentrate the reaction mixture. Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5 to 90:10 gradient).

Validation Checkpoint 3 (Final Release):

  • LC-MS: Target mass [M+H]+=209.1 m/z .

  • Chiral HPLC: Chiralpak AD-H column, Hexane/IPA (80:20), 1.0 mL/min. Confirm enantiomeric excess (ee) is >99%. The (S)-enantiomer should be undetectable.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor MDPI - Molecules[Link]

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines ACS Publications - The Journal of Organic Chemistry[Link]

  • Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions ResearchGate / Synthesis[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, advanced strategies, and detailed protocols to address challenges in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, advanced strategies, and detailed protocols to address challenges in achieving high enantiomeric excess (e.e.) for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one. This chiral building block is crucial in medicinal chemistry, and its enantiopurity is paramount for ensuring pharmacological specificity and safety.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common issues encountered during the synthesis that can lead to suboptimal enantiomeric excess.

Q1: My asymmetric synthesis is producing (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one with a low e.e. (e.g., <90%). What are the most probable causes?

A1: Low enantiomeric excess is often a multifactorial issue stemming from reaction conditions that are not fully optimized. The primary factors to investigate are:

  • Catalyst Integrity and Activity: The chiral catalyst or ligand may be deactivated by impurities (water, oxygen, or contaminants in the substrate/solvent) or may have degraded during storage.[1] Many asymmetric transformations, particularly hydrogenations or phase-transfer reactions, rely on sensitive organometallic catalysts.

  • Suboptimal Reaction Temperature: Temperature control is critical. A temperature that is too high can increase the rate of the non-catalyzed, racemic background reaction, eroding the e.e.[1] Conversely, a temperature that is too low may stall the reaction or lead to incomplete conversion, complicating purification.

  • Solvent Effects: The polarity, coordinating ability, and protic nature of the solvent can profoundly influence the catalyst's conformation and the transition state geometry of the enantioselective step, thereby affecting the e.e.[2]

  • Substrate Purity: Impurities in the starting material (the prochiral precursor to the piperazin-2-one) can act as poisons to the chiral catalyst, reducing its efficacy and selectivity.

Q2: I'm performing an asymmetric hydrogenation of a cyclic imine precursor and observing inconsistent e.e. values between batches. What should I focus on?

A2: Batch-to-batch inconsistency in asymmetric hydrogenations often points to subtle variations in reaction setup and reagent quality.

  • Hydrogen Pressure: The pressure of H₂ can influence reaction kinetics and, in some catalytic systems, the enantioselectivity. Ensure consistent and accurate pressure regulation for each run.[3]

  • Catalyst Loading (S/C Ratio): An incorrect substrate-to-catalyst ratio can impact both conversion and e.e. While higher catalyst loading may increase conversion, it can sometimes have a detrimental effect on selectivity or lead to side reactions.

  • Strictly Anhydrous and Inert Conditions: The presence of trace amounts of water or oxygen can partially or fully deactivate many precious-metal catalysts (e.g., Pd, Rh, Ir complexes).[1] Ensure all glassware is oven-dried, solvents are rigorously purified, and the reaction is conducted under a robust inert atmosphere (e.g., using a Schlenk line or in a glovebox).

Q3: Is it possible that the piperazin-2-one product is racemizing under the reaction or workup conditions?

A3: Yes, racemization is a potential concern, especially if the stereocenter at the C3 position is labile. The proton at C3 is adjacent to an aryl group and a carbonyl group, which could potentially stabilize a carbanion or enolate intermediate, facilitating racemization under certain conditions.

  • Acidic/Basic Conditions: Exposure to strong acids or bases during the reaction workup or purification can cause epimerization at the C3 position. It is crucial to use mild workup procedures and maintain a neutral pH wherever possible.

  • Thermal Instability: Prolonged heating during purification (e.g., distillation) or even during the reaction itself could potentially lead to racemization.

Q4: I am attempting a kinetic resolution to isolate the (R)-enantiomer, but the selectivity is poor. What are the key parameters to adjust?

A4: Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst.[4] Poor selectivity (a low selectivity factor, s) means the rates are too similar.

  • Reaction Conversion: The enantiomeric excess of the unreacted starting material is directly dependent on the reaction's conversion. Higher e.e. is achieved at higher conversions, but this comes at the cost of yield.[4][5] It is essential to carefully monitor conversion to find the optimal balance.

  • Choice of Resolving Agent/Catalyst: The resolving agent is the most critical factor. For enzymatic resolutions, screening different lipases or proteases is necessary. For chemical resolutions, such as acylation with a chiral hydroxamic acid or lithiation with a chiral base like (-)-sparteine, the structure of the chiral agent dictates the selectivity.[5][6]

  • Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher selectivity.

Part 2: Advanced Strategies & Experimental Protocols

If initial troubleshooting does not yield the desired enantiopurity, the following advanced strategies and protocols can be implemented.

Strategy A: Optimization of Asymmetric Synthesis via Catalytic Hydrogenation

One of the most robust methods for establishing the stereocenter in chiral piperazinones is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a cyclic sulfimidate or tetrahydropyrazinone.[3]

Caption: Troubleshooting workflow for low enantiomeric excess.

This protocol is adapted from established procedures for similar heterocyclic systems and should be used as a starting point for optimization.[3]

  • Precursor Synthesis: Synthesize the prochiral tetrahydropyrazinone precursor to (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one.

  • Catalyst Preparation: In a glovebox, prepare stock solutions of the desired metal precursor (e.g., Pd(TFA)₂, [Rh(COD)₂]BF₄) and chiral phosphine ligands (e.g., a Josiphos or Segphos family ligand).

  • Reaction Setup: To an array of parallel pressure reactors or individual vials equipped with stir bars, add the prochiral substrate (e.g., 0.1 mmol).

  • Catalyst/Ligand Addition: Add the appropriate amounts of metal precursor and ligand solution to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 200:1 to 1000:1).

  • Solvent and Degassing: Add the degassed reaction solvent (e.g., 1.0 mL). Seal the reactors.

  • Hydrogenation: Purge the reactors several times with H₂ gas before pressurizing to the target pressure (e.g., 80-500 psi).

  • Reaction: Stir the reactions at the desired temperature (e.g., 25-60 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After safely venting the H₂, take an aliquot from each reaction, filter, and analyze for conversion (by ¹H NMR or LC-MS) and e.e. (by chiral HPLC).

EntryMetal PrecursorLigandSolventH₂ (psi)S/CTemp (°C)Conv. (%)e.e. (%)
1Pd(TFA)₂(R,S)-PPF-P(t-Bu)₂TFE50020040>9996
2Pd(TFA)₂(R,S)-PPF-P(t-Bu)₂MeOH8020040>9992
3[Rh(COD)₂]BF₄(R)-DM-SegphosTFE500500259598
4[Rh(COD)₂]BF₄(R)-DM-SegphosToluene500500258894

Data is illustrative and based on analogous systems described in the literature.[3]

Strategy B: Chiral Resolution via Preparative HPLC

When asymmetric synthesis methods are unsuccessful or for polishing the e.e. of an already enriched sample, preparative chiral chromatography is a powerful tool.

Caption: Decision tree for choosing a stereoselective strategy.

  • Column Screening: The most critical step is selecting the right chiral stationary phase (CSP). For piperazine-type structures, immobilized polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® IA, IB, IC, etc.) are often effective.[7][8]

  • Mobile Phase Screening (Normal Phase):

    • Start with a standard mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.

    • Systematically vary the ratio (e.g., 80:20, 70:30) to improve resolution.

    • If peak shape is poor, add a small amount of an acidic or basic additive. For a basic compound like a piperazinone, diethylamine (DEA) or triethylamine (TEA) (0.1%) can significantly improve peak symmetry.[8]

  • Sample Preparation:

    • Prepare a stock solution of the racemic 3-(4-Fluoro-2-methylphenyl)piperazin-2-one in the mobile phase at ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Analytical Method Optimization:

    • Inject a small volume (5-10 µL) onto the analytical column (e.g., 250 x 4.6 mm).

    • Monitor the separation at a suitable UV wavelength (e.g., 254 nm).

    • Optimize the mobile phase composition and flow rate to achieve a baseline resolution (Rs > 1.5) between the two enantiomer peaks.

  • Scale-Up to Preparative Chromatography:

    • Once an effective analytical method is established, scale it up to a preparative column of the same stationary phase.

    • Increase the flow rate and injection volume according to the column dimensions.

    • Collect the fractions corresponding to each enantiomer.

    • Combine the fractions containing the desired (R)-enantiomer and remove the solvent under reduced pressure.

  • Purity Analysis: Analyze the collected fraction for the desired (R)-enantiomer by analytical chiral HPLC to confirm the enantiomeric excess.

Part 3: References

  • Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. (2020). Google Patents.

  • d’Augustin, M., Alexakis, A., & Feringa, B. L. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society, 124(18), 11379–11383. [Link]

  • Balsells, J., Hsiao, Y., & Tellers, D. M. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, 17(7), 989–996. [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]

  • Proietti Silvestri, I., et al. (2017). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 19(19), 5348–5351. [Link]

  • Hattori, Y., et al. (2019). Design, Synthesis, and Evaluation of (4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401) as a Novel Positron-Emission Tomography Imaging Agent for Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 62(5), 2362–2375. [Link]

  • Nugent, T. C., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(18), 11096–11105. [Link]

  • Mohr, J. T., & Stoltz, B. M. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(49), 12265-12269. [Link]

  • Chinchilla, R., & Nájera, C. (2014). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Chemistry - A European Journal, 20(44), 14249-14253. [Link]

  • Wanner, B., & Bode, J. W. (2016). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Angewandte Chemie International Edition, 55(39), 11894-11898. [Link]

  • Reddy, G. S., & Kumar, M. S. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. Organic Letters, 20(22), 7143–7147. [Link]

  • El-Mekabaty, M. N., et al. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. Molecules, 31(6), 1173. [Link]

  • Nugent, T. C., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Chemistry, 4(2), 528-537. [Link]

  • Casey, C. P., et al. (2002). A General Strategy for Improving Enantiomeric Purities via the Tandem Use of Mirror-Image Catalysts. Organometallics, 21(8), 1547–1553. [Link]

  • Lazzari, P., et al. (2018). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Scientific Reports, 8(1), 16407. [Link]

  • Sharma, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504285. [Link]

  • Zhang, X., et al. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry, 6(2), 488–499. [Link]

  • Wang, Z., et al. (2022). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers, 9(1), 101-107. [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]

  • Alkan, H. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Kumar, P., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1142-1149. [Link]

  • Panda, C. R., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. [Link]

  • Rosini, C., et al. (2001). Guidelines and methodologies in asymmetric synthesis and catalysis. La Chimica e l'Industria. [Link]

  • Fisyuk, A. S., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1437. [Link]

  • da Silva, A. C. A., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(6), 431-454. [Link]

  • Wikipedia. (2024). Kinetic resolution. [Link]

  • Mohr, J. T., & Stoltz, B. M. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

  • Wang, Y., et al. (2023). Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions. Organic Letters, 25(44), 8036–8041. [Link]

  • Sotomayor, M. J. G. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

Sources

Optimization

Optimizing chiral HPLC separation methods for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Topic: Optimizing Chiral HPLC Separation Methods for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Separating (R)-3-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Chiral HPLC Separation Methods for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Separating (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Welcome to the technical support center for the chiral separation of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one. As a chiral molecule, the stereochemistry of this compound is critical, as enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] The development of a robust, reproducible HPLC method to separate and quantify the desired (R)-enantiomer from its (S)-counterpart is therefore essential for quality control and regulatory compliance.

The primary challenge in separating this specific compound lies in its chemical structure. The piperazin-2-one core contains a basic nitrogen atom, which can lead to undesirable secondary interactions with the silica support of many chiral stationary phases (CSPs). These interactions are a common cause of significant peak tailing, which compromises resolution and quantification accuracy.[3][4] This guide provides a comprehensive, experience-driven approach to developing a successful separation method and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful chiral separation?

A1: The selection of the appropriate Chiral Stationary Phase (CSP) is paramount.[1] The mechanism for chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[5] For compounds like piperazin-2-one derivatives, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with a wide range of chiral molecules.[1][6][7]

Q2: Which type of polysaccharide CSP should I screen first?

A2: It is highly recommended to screen a set of complementary polysaccharide CSPs. A good initial screening set includes columns based on different derivatives of both amylose and cellulose.

CSP Type Selector Example Rationale
Amylose-based Amylose tris(3,5-dimethylphenylcarbamate)Often provides different selectivity due to the helical groove structure of amylose.
Cellulose-based Cellulose tris(3,5-dimethylphenylcarbamate)A robust, general-purpose phase with high success rates.
Immobilized Phases e.g., Chiralpak® IA, IB, ICThese phases have the polysaccharide selector covalently bonded to the silica, allowing for a wider range of solvents (including those prohibited for coated phases, like THF or DCM) and enhanced robustness.[7][8]

Q3: What are the primary modes of separation in chiral HPLC, and which is best for this compound?

A3: There are four main modes. For this specific analyte, Polar Organic Mode is often the most successful starting point.

  • Normal Phase (NP): Uses non-polar solvents like hexane/heptane with a polar modifier (e.g., isopropanol, ethanol). Effective, but solvent miscibility and analyte solubility can be challenging.

  • Reversed Phase (RP): Uses aqueous-organic mobile phases. Generally only suitable for immobilized CSPs. The basic nature of the analyte can be problematic.[8]

  • Polar Organic Mode (PO): Uses 100% polar organic solvents, typically an alcohol (Methanol, Ethanol, or Isopropanol) with an additive. It is simple, provides good solubility, and often yields excellent selectivity.

  • Polar Ionic Mode (PIM): Unique to certain macrocyclic glycopeptide CSPs, it uses methanol with small amounts of acid and base.

Q4: Why are mobile phase additives like DEA or TFA necessary?

A4: Additives are critical for controlling the analyte's ionization state and mitigating undesirable interactions with the stationary phase.[9]

  • Basic Additives (e.g., Diethylamine, DEA): The piperazine nitrogen in your analyte is basic. It can interact strongly with residual acidic silanol groups on the silica surface of the CSP, causing severe peak tailing.[3][10] A small amount of a basic additive (typically 0.1%) in the mobile phase will compete for these active sites, effectively masking them from the analyte and dramatically improving peak shape.[11]

  • Acidic Additives (e.g., Trifluoroacetic Acid, TFA): An acidic additive can be used to ensure the analyte is in a consistent, protonated state, which can sometimes enhance chiral recognition and improve peak shape for acidic compounds. For your basic analyte, a basic additive is the more critical starting point.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you might face during method development and analysis.

Symptom / Problem Potential Cause(s) Recommended Actions & Protocols
1. No Separation or Poor Resolution (Rs < 1.5) 1. Inappropriate CSP. 2. Suboptimal mobile phase composition. 3. Incorrect column temperature.Action 1: Screen Different CSPs. The analyte may not interact effectively with the chosen phase. Test columns with different selectors (e.g., switch from a cellulose-based to an amylose-based CSP). Action 2: Modify the Mobile Phase. Change the alcohol modifier. The ranking of elution strength is typically Methanol > Ethanol > Isopropanol. Switching to a weaker solvent (e.g., from MeOH to IPA) often increases retention and can significantly improve resolution.[12] Action 3: Optimize Temperature. Lowering the temperature generally enhances the stability of the transient diastereomeric complexes, increasing selectivity and improving resolution.[11] Protocol: Start at 25°C. Analyze the sample at 15°C and 35°C. Observe the trend in the resolution (Rs) value.
2. Severe Peak Tailing (Asymmetry Factor > 1.2) 1. Secondary Silanol Interactions (Most Likely Cause for this compound). The basic piperazine nitrogen is interacting with acidic silanol groups on the silica support.[3][4][13] 2. Column contamination or degradation. 3. Column void or blocked frit.Action 1: Add a Basic Modifier. This is the most critical step for this analyte. Protocol: Prepare your mobile phase (e.g., Ethanol) with 0.1% Diethylamine (DEA). Equilibrate the column thoroughly (at least 30-50 column volumes) with the new mobile phase until the baseline is stable. Inject the sample. You should see a dramatic improvement in peak symmetry.[11] Action 2: Column Washing. Contaminants strongly adsorbed to the column head can create active sites.[8] Protocol: Consult the column manufacturer's instructions. For immobilized CSPs, flushing with a strong solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) may be permissible and effective.[11] Always flush with an intermediate solvent like isopropanol before and after. Action 3: Check Column Health. If the problem persists across multiple analytes and mobile phases, it may be a physical issue with the column. Reverse the column (if permitted by the manufacturer) and flush at a low flow rate to dislodge any blockage from the inlet frit.[8] If this fails, the column may need replacement.
3. Irreproducible Results / Shifting Retention Times 1. Insufficient column equilibration. 2. Mobile phase instability or evaporation. 3. Fluctuations in column temperature. 4. System leaks.Action 1: Ensure Proper Equilibration. When changing mobile phases, especially those with additives, the column requires significant time to equilibrate. A stable baseline is the minimum requirement; consistent retention times over several injections are the true indicator. Action 2: Prepare Fresh Mobile Phase. Prepare mobile phases daily, especially if they contain volatile additives like DEA. Keep reservoirs capped to prevent selective evaporation of components, which alters the mobile phase composition.[14] Action 3: Use a Column Thermostat. Even minor room temperature changes can affect retention and selectivity. A stable column temperature (e.g., 25°C) is crucial for reproducibility.[13] Action 4: System Check. Check for salt buildup around fittings, which indicates a leak.[15] Ensure pump seals are in good condition and the flow rate is stable.
4. Ghost Peaks Appear in Chromatogram 1. Sample carryover from the autosampler. 2. Contaminated mobile phase or solvent. 3. Column bleed.Action 1: Perform a Blank Run. Run a blank gradient (or isocratic run) with no injection. If peaks are present, the source is the mobile phase or system. If the blank is clean, inject only the sample solvent. If a peak appears, the solvent is contaminated. If both are clean, the issue is carryover.[11] Action 2: Use High-Purity Solvents. Always use fresh, HPLC-grade or MS-grade solvents to prepare the mobile phase.[11]
Experimental Protocols & Method Development Workflow
Protocol 1: Initial CSP Screening

This protocol outlines a systematic approach to finding a suitable chiral stationary phase.

  • Sample Preparation: Dissolve the racemic standard of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one in the initial mobile phase (e.g., Ethanol) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Column Selection: Use at least two columns with different selectivities (e.g., one cellulose-based and one amylose-based).

  • Screening Conditions:

    • Columns: Chiralpak® IC, Chiralpak® IA (or equivalent)

    • Mobile Phases (Isocratic):

      • A: 100% Methanol + 0.1% DEA

      • B: 100% Ethanol + 0.1% DEA

      • C: 100% Isopropanol + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm (or wavelength of max absorbance)

    • Injection Volume: 5 µL

  • Evaluation: For each condition, calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.[1] Select the column/mobile phase combination that provides the best resolution for further optimization.

Chiral Method Development Workflow

The following diagram illustrates the logical flow from initial screening to a finalized, robust method.

MethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Prepare Racemic Standard Screen_CSPs Screen Multiple CSPs (e.g., Amylose, Cellulose) Start->Screen_CSPs Screen_MP Test Different Polar Organic Solvents (MeOH, EtOH, IPA) with 0.1% DEA Screen_CSPs->Screen_MP Select_Best Select Best Condition (Rs > 1.0) Screen_MP->Select_Best Optimize_MP Fine-Tune Mobile Phase (e.g., adjust alcohol ratio) Select_Best->Optimize_MP Yes No_Sep No Separation Select_Best->No_Sep No Optimize_Temp Optimize Temperature (Typically 15-35°C) Optimize_MP->Optimize_Temp Optimize_Flow Adjust Flow Rate (Balance speed and resolution) Optimize_Temp->Optimize_Flow Check_SST Perform System Suitability Test (SST) (Rs > 1.5, Tailing < 1.5) Optimize_Flow->Check_SST Check_SST->Optimize_MP Final_Method Final Robust Method Check_SST->Final_Method Pass

Caption: Workflow for Chiral HPLC Method Development.
Troubleshooting Peak Tailing: A Visual Guide

Peak tailing is the most common issue for this analyte. The diagram below illustrates the underlying cause and the mechanism of the solution.

Caption: Mechanism of peak tailing and its resolution.
References
  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
  • PMC. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • BenchChem. (2025, December). Troubleshooting poor resolution in chiral chromatography of alkanes.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC International. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • KoreaScience. (2014, June 30). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • BenchChem. (2025, December). Troubleshooting guide for HPLC analysis of chiral compounds.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • JETIR.org. (2024, September). HPLC TROUBLESHOOTING: A REVIEW.

Sources

Troubleshooting

Reducing chemical impurities during (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one crystallization

Technical Support Center: Crystallization of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one Welcome to the technical support guide for the crystallization of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one. This resource...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Welcome to the technical support guide for the crystallization of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one. This resource is designed for researchers, scientists, and process chemists to troubleshoot and optimize the purification of this chiral intermediate, focusing specifically on the reduction and removal of chemical impurities. The following question-and-answer guide provides in-depth, field-proven insights to enhance the purity, yield, and reproducibility of your crystallization process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing persistent process-related impurities (e.g., starting materials, reaction by-products) in my final crystalline product. Why is simple recrystallization not removing them effectively?

A1: This is a common challenge that often points to the impurity being incorporated directly into the crystal lattice rather than just adhering to the surface. There are several mechanisms by which this can occur:

  • Solid Solution Formation: If an impurity is structurally very similar to the target molecule, it can substitute for a product molecule within the crystal lattice. This is a particularly challenging scenario as the impurity becomes an integral part of the crystal structure.[1]

  • Inclusions: Pockets of mother liquor can become trapped within the growing crystal, especially during periods of rapid growth.[1] These inclusions will contain any impurities that were present in the solution.

  • Surface Adsorption: Impurities can adhere to the crystal surface. While this is the easiest type of impurity to remove, inefficient washing can leave significant amounts behind.

The ineffectiveness of a standard recrystallization suggests that the thermodynamic and kinetic conditions of your current process favor impurity incorporation. A structured approach is needed to identify the incorporation mechanism and design a more selective crystallization process.[2]

Troubleshooting Guide: Impurity Reduction Strategies

Q2: What is the most critical first step in developing a crystallization process to minimize impurities?

A2: The most critical first step is solvent selection . The choice of solvent or solvent system governs the solubility of both your desired product and its impurities, which is the fundamental basis for purification by crystallization.[3] An ideal solvent system should exhibit:

  • High solubility of the target compound at elevated temperatures.

  • Low solubility of the target compound at low temperatures.

  • High solubility of the key impurities across the entire temperature range.

This differential solubility creates a "purge window" where your product crystallizes out, leaving the impurities behind in the mother liquor. It is rare for a single solvent to meet all these criteria perfectly, which is why anti-solvent crystallization or the use of co-solvent systems is often necessary.

  • Solubility Assessment:

    • Accurately weigh a known amount of your impure (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one into several vials.

    • Add a measured volume of a candidate solvent (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) to each vial.

    • Heat the vials in controlled increments, noting the temperature at which all solids dissolve completely. This gives a rough measure of solubility.

  • Anti-Solvent Screening:

    • Prepare a saturated or near-saturated solution of your compound in a "good" solvent at room temperature.

    • Slowly add a candidate "anti-solvent" (in which the compound is poorly soluble, e.g., heptane, water) dropwise until persistent cloudiness (precipitation) is observed.

    • Let the mixture stand and observe the nature of the precipitate. An oiling-out indicates the supersaturation is too high or the system is unsuitable. A fine crystalline solid is a promising result.

  • Analysis:

    • For promising systems, perform the crystallization at a larger scale.

    • Isolate the crystals and analyze both the solid product and the remaining mother liquor by a validated HPLC method. An effective system will show a significant enrichment of impurities in the mother liquor.

Solvent System ComponentRoleRationale & Key Considerations
Primary Solvent Solubilizes the compoundShould have a steep solubility curve with temperature. Alcohols (Isopropanol, Ethanol) or esters (Ethyl Acetate) are common starting points.
Anti-Solvent Induces precipitationMust be miscible with the primary solvent. Alkanes (Heptane, Hexane) or water are frequently used. The rate of addition is a critical process parameter.
Co-Solvent Modifies the properties of the systemCan be used in small amounts to disrupt solid solution formation or prevent oiling out by altering solvent-solute interactions.[4]
A summary of solvent system components and their roles.
Q3: My product purity is inconsistent from batch to batch, even with the same solvent system. What kinetic factors should I investigate?

A3: Inconsistency often points to a lack of control over supersaturation , which is the primary driving force for both nucleation and crystal growth.[5] The two most influential kinetic parameters are the cooling rate and agitation.

  • Cooling Rate: A rapid cooling rate generates high supersaturation quickly. This can lead to explosive nucleation, creating a large number of small, often impure crystals.[6] Fast growth rates increase the likelihood of trapping solvent (inclusions) and incorporating impurities into the lattice.[7][8] A slower, controlled cooling profile keeps the system in the "metastable zone," where crystal growth is favored over nucleation, leading to larger, purer crystals.[5]

  • Agitation: Proper mixing ensures thermal and concentration homogeneity within the crystallizer. However, excessive agitation can lead to secondary nucleation (crystal breakage creating new nuclei) and smaller particle sizes. The optimal agitation rate is typically the lowest speed that still provides adequate suspension of the crystals.

The following diagram outlines a decision-making process for optimizing your crystallization based on kinetic controls.

G cluster_0 Kinetic Process Optimization Workflow start Initial Problem: Inconsistent Purity check_cooling Is Cooling Rate Controlled? start->check_cooling implement_profile Implement a Controlled Cooling Profile (e.g., Linear or Two-Stage) check_cooling->implement_profile No check_agitation Is Agitation Speed Optimized? check_cooling->check_agitation Yes slow_cooling Reduce Overall Cooling Rate implement_profile->slow_cooling slow_cooling->check_agitation optimize_agitation Determine Optimal Agitation: - Maintain suspension - Avoid particle attrition check_agitation->optimize_agitation No evaluate_purity Analyze Purity & CSD (HPLC, Particle Size Analysis) check_agitation->evaluate_purity Yes optimize_agitation->evaluate_purity is_purity_ok Purity Meets Spec? evaluate_purity->is_purity_ok end_process Process Optimized is_purity_ok->end_process Yes re_evaluate Re-evaluate Solvent System or Seeding Strategy is_purity_ok->re_evaluate No

Caption: Workflow for troubleshooting inconsistent purity.

Q4: What is the role of seeding, and how can it improve the purity of my chiral product?

A4: Seeding is the practice of adding a small quantity of high-purity crystals of the desired product to the crystallization solution.[9] This technique is crucial for control and reproducibility. For a chiral compound like (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one, it offers several key advantages:

  • Controls Polymorphism: The product may exist in multiple crystalline forms (polymorphs), each with different properties, including its tendency to incorporate impurities.[10][11] Seeding with the desired, most stable polymorph ensures that it is the form that crystallizes, preventing the formation of less stable or less pure forms.[12]

  • Avoids Spontaneous Nucleation: Seeding allows crystallization to occur at a lower level of supersaturation within the metastable zone.[13] This bypasses the highly energetic and uncontrolled process of primary nucleation, promoting ordered growth on the existing seed surfaces, which is more selective against impurities.

  • Enhances Chiral Purity: In chiral crystallizations, impurities can sometimes include the undesired enantiomer. Seeding with enantiomerically pure crystals can help guide the crystallization pathway, although it cannot resolve a racemic mixture on its own without specific techniques like Viedma ripening.[14][15] The primary benefit comes from ensuring the crystallization of the correct form, which may have a lattice that is better at excluding the wrong enantiomer.

  • Seed Quality is Paramount: The seed crystals must be of the highest possible chemical and polymorphic purity. Using impure seeds will introduce impurities into your batch.[16][17]

  • Seed Loading: Typically, 0.1-1.0% (w/w) of seed relative to the final product mass is a good starting point.

  • Timing of Addition: Add the seeds once the solution has been cooled into the metastable zone—a temperature where the solution is supersaturated but spontaneous nucleation does not readily occur.

  • Seed Maturation: After adding the seeds, it is often beneficial to hold the temperature constant for a period (e.g., 30-60 minutes) to allow the seeds to properly integrate and establish growth before continuing the cooling profile.

G cluster_impurity Impurity Incorporation Mechanisms cluster_solid_solution Solid Solution cluster_inclusion Inclusion cluster_adsorption Adsorption Lattice Crystal Lattice Impurity Impurity Molecule ss_node Impurity substitutes product in lattice Impurity->ss_node Structurally Similar ad_node Impurity adheres to crystal surface Impurity->ad_node Surface Interaction MotherLiquor Mother Liquor (Solvent + Impurities) in_node Mother liquor trapped in crystal MotherLiquor->in_node Rapid Growth ss_node->Lattice in_node->Lattice ad_node->Lattice

Caption: Mechanisms of impurity incorporation into a crystal.

Q5: How do I confirm the purity of my final product and identify unknown impurities?

A5: A robust analytical method is essential for validating your crystallization process. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.

  • Purity Analysis: A validated, stability-indicating HPLC method with UV detection is typically used to determine the area-percent purity of the final product. For piperazine-based compounds, derivatization may sometimes be employed to enhance UV detection at trace levels.

  • Impurity Identification: When an unknown peak is observed, HPLC coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful tool for identification.[18] By determining the mass-to-charge ratio (m/z) of the impurity, you can often deduce its molecular formula and propose a structure, which helps in tracing its origin back to a specific raw material or side reaction.

  • Chiral Purity: Chiral HPLC is required to separate and quantify the desired (R)-enantiomer from its undesired (S)-enantiomer. This method uses a chiral stationary phase to differentiate between the two mirror-image molecules.[19]

References

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]

  • ter Horst, J. H., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Zhang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design. Available at: [Link]

  • Reddy, B., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wang, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Materials. Available at: [Link]

  • Al-Obaidi, H., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Spix, L., et al. (2013). Controlling the Effect of Chiral Impurities on Viedma Ripening. Crystal Growth & Design. Available at: [Link]

  • Toth, S. J., et al. (2023). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design. Available at: [Link]

  • ter Horst, J. H., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available at: [Link]

  • ResearchGate. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Available at: [Link]

  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Google Patents. (2023). Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.
  • ResearchGate. (2018). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). Available at: [Link]

  • ResearchGate. (2023). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Available at: [Link]

  • Mague, J. T., et al. (2018). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). RSC Publishing. Available at: [Link]

  • Nakahama, T., et al. (2019). Crystallization-induced emission of 1,2-bis(3-methyl-5-(4-alkylphenyl). NII. Available at: [Link]

  • Zhang, Y., et al. (2021). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Crystal Growth & Design. Available at: [Link]

  • Wang, Y., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI. Available at: [Link]

  • Zhanghua Dryer. (2023). Troubleshooting Common Issues with Crystallizer Machines. Available at: [Link]

  • Neerup, R., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Journal of Chemical & Engineering Data. Available at: [Link]

  • Zhang, Y., et al. (2021). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. Available at: [Link]

  • Pure Synth. (2023). Importance of Chiral Separation and Resolution in Drug Synthesis. Available at: [Link]

  • Aceves-Hernandez, J. M., et al. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI. Available at: [Link]

  • Analytical Methods. (2010). RSC Publishing. Available at: [Link]

  • White Rose Research Online. (2024). Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Available at: [Link]

  • Vinaya, et al. (2023). Syntheses and crystal structures of four 4-(4-meth-oxy-phen-yl)piperazin-1-ium salts. Acta Crystallographica Section E. Available at: [Link]

  • Yilmaz, I., et al. (2016). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Turkish Journal of Chemistry. Available at: [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? Available at: [Link]

  • Zhang, R., et al. (2021). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystals. Available at: [Link]

  • ResearchGate. (2015). Crystal structure of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thio-phen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, C17H17FN4OS2. Available at: [Link]

  • Sugano, K. (2024). Prediction of bioequivalence for orally disintegrating tablets based on pharmaceutical drug properties. Kyoto University Research Information Repository. Available at: [Link]

  • Li, Y., et al. (2023). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. Available at: [Link]

  • EPFL. Guide for crystallization. Available at: [Link]

  • GAT, G., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Cruz-Gregorio, S. E., et al. (2017). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (2013). Controlling the Effect of Chiral Impurities on Viedma Ripening. Available at: [Link]

  • Srinivasakannan, C., & Mohameed, M. S. (2009). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering Communications. Available at: [Link]

  • Scribd. (2023). Solubility of ROY Polymorph in Solvents. Available at: [Link]

  • Zhanghua Dryer. (2023). Key Factors Affecting the Efficiency of Crystallizers. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2024). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. RSC Publishing. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information. Available at: [Link]

  • Bergfors, T. (2003). SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. Journal of Structural Biology. Available at: [Link]

  • Cosic, M., et al. (2019). Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer. Chemical Engineering Transactions. Available at: [Link]

  • Luo, Z., et al. (2019). Comparison of the Quality of Protein Crystals Grown by CLPC Seeds Method. Crystals. Available at: [Link].com/2073-4352/9/10/489)

Sources

Optimization

Optimizing reaction temperature for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one derivatives

Technical Support Center: Synthesis of (R)-3-Aryl-Piperazin-2-one Derivatives Welcome to the technical support center for the synthesis and optimization of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one and related deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (R)-3-Aryl-Piperazin-2-one Derivatives

Welcome to the technical support center for the synthesis and optimization of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one and related derivatives. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, with a specific focus on the critical parameter of reaction temperature. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields, purity, and stereochemical fidelity.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form the piperazin-2-one ring is sluggish or not reaching completion. Should I simply increase the temperature?

A: While increasing temperature can accelerate the reaction rate, it is a parameter that must be adjusted with caution. Initially, a modest increase in temperature (e.g., from room temperature to 40-50 °C) is a reasonable step. However, aggressive heating can lead to undesired side reactions, including product decomposition or epimerization at the sensitive C3 stereocenter. A systematic temperature screening is recommended before committing to a significant temperature change. In some syntheses, such as those involving N-sulfate hydrolysis followed by lactamization, heating is necessary to ensure complete ring closure[1].

Q2: I am observing a significant amount of a specific impurity after the reaction. How is this related to temperature?

A: Impurity formation is frequently temperature-dependent. Higher temperatures can provide the activation energy for alternative reaction pathways. For example, in related heterocyclic syntheses, elevated temperatures can increase the solubility of reagents like pyridinium hydrochloride, facilitating the formation of chlorinated byproducts[1]. Cooling the reaction can suppress such side-product formation. It is critical to identify the impurity and hypothesize its formation mechanism to make an informed decision about temperature adjustment.

Q3: What is a good starting point for the temperature in the synthesis of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one derivatives?

A: The optimal temperature is highly dependent on the specific synthetic route (e.g., reductive amination followed by cyclization, or tandem reactions). For steps involving sensitive reagents or chiral centers, starting at a lower temperature (e.g., -10 °C to 0 °C) is often a prudent strategy to maintain stereochemical integrity and minimize side reactions[1][2]. For the final cyclization or lactamization step, reactions are often conducted at temperatures ranging from room temperature to a moderate reflux, depending on the solvent and substrates involved[3][4].

Q4: How does temperature affect the enantiomeric excess (ee) of my final product?

A: Temperature can have a profound impact on stereoselectivity. If the chiral center is formed during the reaction, higher temperatures can lead to a decrease in enantiomeric excess by reducing the energy difference between the diastereomeric transition states. If the chiral center is already present in a starting material, high temperatures can cause epimerization, especially if an acidic or basic proton is present at the stereocenter. For reactions where high stereopurity is paramount, maintaining lower temperatures is generally advisable.

Troubleshooting Guide: Low Yield and High Impurity

This section provides a logical workflow for diagnosing and solving common issues encountered during the synthesis, with a focus on temperature optimization.

Problem: Low Reaction Conversion

If your reaction is stalling, it indicates that the conditions are not sufficient to overcome the activation energy barrier.

Workflow for Diagnosing Low Conversion:

Caption: Workflow for troubleshooting low reaction conversion.

Problem: High Levels of Impurities

The formation of byproducts is a clear sign that an alternative, undesired reaction pathway is competing with the desired transformation.

The Temperature "Sweet Spot":

Reaction optimization often involves finding a balance. As temperature increases, the rate of the desired reaction increases, but often, the rate of side reactions increases even more steeply. The optimal temperature is the point where the yield of the desired product is maximized before the formation of impurities becomes unacceptable.

Caption: Relationship between temperature, product yield, and impurity formation.

Experimental Protocols

Protocol 1: Systematic Temperature Screening

This protocol is designed to efficiently identify a promising temperature range for your reaction.

Objective: To determine the effect of temperature on reaction yield and purity.

Methodology:

  • Setup: Prepare five identical small-scale reactions (e.g., 1 mmol scale) in parallel reaction vials or flasks. Ensure all non-temperature variables (reagent stoichiometry, solvent volume, stirring rate) are kept constant.

  • Temperature Control: Place each reaction in a temperature-controlled environment. Recommended setpoints for an initial screen are:

    • -10 °C (ice/salt bath)

    • 0 °C (ice/water bath)

    • 25 °C (room temperature)

    • 50 °C (heating mantle/oil bath)

    • 80 °C (heating mantle/oil bath)

  • Monitoring: Monitor each reaction at set time points (e.g., 1h, 4h, 12h, 24h) by taking a small aliquot for analysis (e.g., HPLC, LC-MS, or TLC). This helps create a kinetic profile at each temperature.

  • Analysis: After a fixed duration (e.g., 24 hours), quench all reactions simultaneously. Analyze the crude reaction mixtures by a quantitative method like HPLC to determine the conversion of starting material, yield of the desired product, and the percentage of major impurities.

Data Presentation:

Temperature (°C)Reaction Time (h)Conversion (%)Product Yield (%)Purity (Area %)
-10241512>99
0244542>99
2524959198.5
5012>999496.2
804>998588.1

This is example data and will vary based on the specific reaction.

From the table above, a temperature between 25 °C and 50 °C appears optimal, providing high conversion and yield without a significant drop in purity. Further optimization could explore this range more narrowly (e.g., 30°C, 35°C, 40°C).

Protocol 2: Low-Temperature Reaction Setup (-10 °C to 0 °C)

This protocol is essential when high stereoselectivity is required or when dealing with thermally unstable intermediates.

Objective: To perform a reaction at a controlled sub-ambient temperature to minimize side-product formation.

Methodology:

  • Solvent Choice: Select a solvent with a freezing point well below the target reaction temperature. For the synthesis of piperazinone derivatives, solvents like THF, 2-MeTHF, or DCM are often suitable[1].

  • Cooling Bath: Prepare a cooling bath. For 0 °C, an ice-water slurry is sufficient. For -10 °C, an ice-salt (NaCl) slurry is effective.

  • Reaction Vessel Setup: Place the reaction flask, equipped with a magnetic stirrer, thermometer, and an inert gas inlet (e.g., Nitrogen or Argon), into the cooling bath. Ensure the thermometer bulb is submerged in the reaction mixture, not just the bath.

  • Reagent Addition: Pre-cool the reaction solvent and starting materials before mixing. Add reagents dropwise via a syringe pump or dropping funnel to control any potential exotherms. Maintaining a stable internal temperature is critical[1].

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform the initial quench and work-up steps while the reaction is still cold to prevent product degradation or side reactions upon warming.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Fillery, B., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, 17(7), 939-951. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ACS Publications. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(8), 1363-1366. [Link]

  • Wiley Online Library. (2021). Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand-assistance. Retrieved from [Link]

  • ACS Publications. (2019). Design, Synthesis, and Evaluation of (4 R)-1-{3-[2-(18 F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18 F]T-401) as a Novel Positron-Emission Tomography Imaging Agent for Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 62(5), 2362-2375. [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Takeda. (2019). Design, Synthesis, and Evaluation of (4 R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F] T-401) as a Novel Positron-Emission Tomography Imaging Agent for Monoacylglycerol Lipase. Retrieved from [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3568-3578. [Link]

  • ResearchGate. (2011). Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. Retrieved from [Link]

  • Dove Press. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Retrieved from [Link]

  • ACS Publications. (2021). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. Organic Process Research & Development, 25(4), 895-901. [Link]

  • Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
  • Royal Society of Chemistry. (2022). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers, 9(10), 2736-2742. [Link]

  • MDPI. (2021). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Retrieved from [Link]

  • MDPI. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. Retrieved from [Link]

  • AIChE. (2024). Optimal Temperature Protocols for Liver Machine Perfusion Using a Monte Carlo Method. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026). Pharmaceutical Intermediate Synthesis Routes Considerations. Retrieved from [Link]

Sources

Troubleshooting

Preventing racemization of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one during long-term storage

Document ID: TSC-CHEM-034-R1 Prepared by: Senior Application Scientist, Chemical Stability Division Last Updated: March 7, 2026 Introduction This technical support guide is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-CHEM-034-R1 Prepared by: Senior Application Scientist, Chemical Stability Division Last Updated: March 7, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one. Its purpose is to provide expert guidance on preventing racemization during long-term storage, ensuring the chiral integrity and quality of the compound. This document consolidates frequently asked questions, in-depth troubleshooting protocols, and the underlying chemical principles governing the stability of this molecule.

Section 1: Quick Reference - Recommended Storage Parameters

For optimal stability and prevention of racemization, please adhere to the following conditions. Deviations may compromise the enantiomeric purity of the material.

ParameterConditionRationale
Temperature ≤ -20°C (Frozen)Minimizes the kinetic energy available for the molecule to overcome the activation energy barrier for racemization.[1]
Form Solid (Crystalline)Reduces molecular mobility and potential interactions with trace impurities compared to an amorphous solid or solution.
Atmosphere Inert (Argon or Nitrogen)Prevents potential oxidative degradation, although direct oxidation is not the primary racemization pathway.[2]
Container Amber Glass Vial with PTFE-lined capProtects from light to prevent photodegradation and provides an inert, non-reactive contact surface.[2][3]
Solvent Avoid long-term storage in solutionSolvents, especially polar or protic ones, can facilitate proton transfer, which is key to the racemization mechanism.[4] If solution storage is unavoidable, use aprotic, anhydrous solvents (e.g., Anhydrous THF, Toluene) at ≤ -20°C for the shortest possible duration.

Section 2: Understanding the Mechanism of Racemization

Racemization is the process by which an enantiomerically pure substance converts into a mixture containing equal quantities of both enantiomers, resulting in a loss of optical activity.[5] For (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one, the primary mechanism of racemization involves the deprotonation of the chiral carbon at the C3 position, which is alpha to the carbonyl group of the lactam ring.

This process is typically base-catalyzed. A trace amount of base (e.g., moisture, impurities) can abstract the acidic proton at the chiral center, forming a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of both the (R) and (S) enantiomers.[6]

racemization_mechanism cluster_process Racemization Pathway R_Enantiomer (R)-Enantiomer (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_Enantiomer->Enolate + Base - H⁺ Enolate->R_Enantiomer + H⁺ (re-face attack) S_Enantiomer (S)-Enantiomer (Chiral) Enolate->S_Enantiomer + H⁺ (si-face attack) caption Mechanism of base-catalyzed racemization.

Caption: Mechanism of base-catalyzed racemization.

Section 3: Frequently Asked Questions (FAQs)

Q1: We stored our solid (R)-enantiomer at 4°C and detected a 2% increase in the (S)-enantiomer after 12 months. Why did this happen?

A: While 4°C is considered refrigerated storage, it may not be sufficient to completely halt racemization over extended periods. Racemization is a chemical process with a certain rate, and while low temperatures slow this rate, they do not stop it entirely.[1] For long-term stability (≥ 6 months), storage at ≤ -20°C is strongly recommended to kinetically disfavor the proton abstraction that leads to the formation of the achiral enolate intermediate.

Q2: Is it safe to store the compound in a DMSO solution for screening purposes?

A: Long-term storage in DMSO is not recommended. While DMSO is a common solvent for compound repositories, residual water and its basic character can facilitate racemization over time.[7] For short-term storage (days to a few weeks) as part of an experimental workflow, a frozen DMSO stock solution (≤ -20°C) is acceptable. However, for long-term archival, the compound should always be stored as a solid under an inert atmosphere.[7]

Q3: Does atmospheric humidity affect the stability of the solid compound?

A: Yes, significantly. Water can act as a weak base or facilitate proton transfer, accelerating the racemization process.[7] It is critical to store the solid material in a tightly sealed container, preferably with a desiccant or under a dry, inert atmosphere like argon or nitrogen to minimize exposure to moisture.[2][3]

Q4: We plan to perform a reaction in a basic solution. Will our compound racemize?

A: Yes, exposure to basic conditions poses a very high risk of rapid racemization. The rate of racemization is highly dependent on pH, increasing significantly as the pH rises.[1] If basic conditions are unavoidable, the reaction should be conducted at the lowest possible temperature and for the shortest possible duration to minimize the extent of racemization. The enantiomeric excess (e.e.) should be re-analyzed immediately after the reaction.

Q5: Is the compound sensitive to light?

A: While the primary degradation pathway is racemization, photodegradation should not be ruled out without specific data.[8] It is best practice for storing all active pharmaceutical ingredients (APIs) to protect them from light by using amber vials or storing them in the dark.[2] This prevents potential degradation pathways that could not only affect purity but also generate unknown impurities.

Section 4: Troubleshooting Guide: Loss of Enantiomeric Purity

This section provides a logical workflow for investigating a detected loss of enantiomeric purity in a stored sample of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one.

troubleshooting_workflow start Problem: Enantiomeric Purity Below Specification check_analytical Step 1: Verify Analytical Method - Run system suitability standards - Re-analyze a known pure standard start->check_analytical analytical_ok Method OK? check_analytical->analytical_ok fix_method Action: Troubleshoot HPLC/SFC Method (See Protocol 1) analytical_ok->fix_method No review_storage Step 2: Review Storage History - Temperature logs - Storage form (solid/solution) - Container type & seal integrity analytical_ok->review_storage Yes storage_ok Storage Compliant? review_storage->storage_ok identify_deviation Action: Identify Storage Deviation (e.g., freezer failure, wrong solvent) storage_ok->identify_deviation No forced_degradation Step 3: Perform Forced Degradation Study - Expose pure sample to heat, humidity, base (See Protocol 2) storage_ok->forced_degradation Yes implement_capa Final Action: Implement CAPA - Discard compromised batch - Revise storage SOPs identify_deviation->implement_capa confirm_pathway Action: Confirm Racemization Pathway - Correlate lab results with storage deviation forced_degradation->confirm_pathway confirm_pathway->implement_capa caption Troubleshooting workflow for purity loss.

Caption: Troubleshooting workflow for purity loss.

Issue: A stored batch of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one shows a lower than expected enantiomeric excess (e.e.).
Step 1: Verify the Analytical Method

Causality: Before assuming the sample has degraded, it is crucial to confirm that the analytical method itself is performing correctly. Issues with the chiral column, mobile phase preparation, or detector can mimic a loss of purity. Action:

  • Perform a system suitability test using a freshly prepared resolution mixture (containing both R and S enantiomers) to confirm the column is providing adequate separation (Resolution > 2.0).[9]

  • Analyze a reference standard of known, high enantiomeric purity (a "gold standard" lot, if available).

  • If the reference standard also shows incorrect purity, troubleshoot the analytical method (see Protocol 1). If the reference standard is correct, proceed to Step 2.

Step 2: Conduct a Thorough Review of Storage History

Causality: Racemization is directly linked to environmental conditions over time. A detailed audit of the sample's history is required to identify potential excursions.[3][10] Action:

  • Temperature Logs: Check for any deviations from the recommended ≤ -20°C storage temperature. Note the duration and magnitude of any temperature excursions.

  • Storage Form: Confirm if the sample was stored as a solid or in solution. If in solution, identify the solvent, concentration, and date of preparation.

  • Container Integrity: Inspect the vial and cap. Was the cap properly tightened? Is there any evidence of damage to the seal that could allow moisture or air ingress?

  • Chain of Custody: Track the sample's handling history. Was it subjected to multiple freeze-thaw cycles? Was it left on a benchtop for an extended period?[7]

Step 3: Perform a Confirmatory Forced Degradation Study (Optional but Recommended)

Causality: A forced degradation study can confirm the compound's susceptibility to the suspected cause (e.g., heat, moisture) and validate that the analytical method is stability-indicating.[8][11][12] Action:

  • Take a small amount of a high-purity reference sample.

  • Expose it to conditions that mimic the suspected storage deviation (e.g., store at 40°C for 1 week; store in a high-humidity chamber; dissolve in a slightly basic solution).

Section 5: Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a starting point for the analysis of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one. Method optimization may be required.

  • Objective: To separate and quantify the (R) and (S) enantiomers.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[13]

  • Column: Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel® OJ-H, Chiralpak® AD-H).[11][14] These are widely effective for a broad range of chiral compounds.

  • Mobile Phase: A typical starting point would be a mixture of n-Hexane and Isopropyl Alcohol (IPA) (e.g., 80:20 v/v). A small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) may be needed to improve peak shape for the basic piperazinone structure.[14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: ~254 nm (or lambda max of the compound)

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Injection: Inject 10 µL onto the column.

    • Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers.

    • Calculation of Enantiomeric Excess (e.e.%): e.e. (%) = [(Area R - Area S) / (Area R + Area S)] x 100

Protocol 2: Forced Degradation Study Workflow
  • Objective: To investigate the stability of the compound under various stress conditions.[12]

  • Materials: High-purity (R)-enantiomer, 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, high-intensity light source (ICH Q1B compliant), temperature/humidity controlled chamber.

  • Procedure:

    • Prepare separate samples of the compound (~1 mg/mL) for each stress condition. Include a control sample protected from all stress.

    • Acidic Hydrolysis: Add 0.1 N HCl. Store at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 N NaOH. Store at room temperature for 2 hours. NOTE: Expect rapid racemization.[1]

    • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store solid sample at 80°C / 75% RH for 7 days.[10]

    • Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analysis: At appropriate time points, neutralize the acidic/basic samples, dilute all samples to a suitable concentration, and analyze using the validated chiral HPLC method (Protocol 1). Compare the chromatograms of the stressed samples to the control to identify degradation products and quantify the loss of the (R)-enantiomer and the formation of the (S)-enantiomer.

Section 6: References

  • Jamali, B., Bjornsdottir, I., Nordfang, O., & Hansen, S. H. (2008). Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 82-87. Available at: [Link]

  • Ahmad, I., et al. (2013). CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 826-834. Available at: [Link]

  • Clayden, J. (2014). Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • Singh, S., & Kumar, V. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Education and Research, 8(1). Available at: [Link]

  • Douglas, C. J., & Overman, L. E. (2018). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 8(11), 10839-10844. Available at: [Link]

  • Google Patents. (2018). Synthesis method of chiral piperazinone derivative. (CN108129404B). Available at:

  • Welch, C. J., Biba, M., & Gouker, J. R. (1998). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Chirality, 10(8), 653-9. Available at: [Link]

  • Pharmaguideline. (2023). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Pharmaguideline. Available at: [Link]

  • Pedro, J. R. (2008). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Available at: [Link]

  • Douglas, C. J., & Overman, L. E. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Publications. Available at: [Link]

  • Kasprzyk-Hordern, B. (2010). Environmental Fate of Chiral Pharmaceuticals: Determination, Degradation and Toxicity. ResearchGate. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. Available at: [Link]

  • Hotha, K. K., et al. (2013). Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. International Research Journal of Pharmacy, 4(5), 78-85. Available at: [Link]

  • Scribd. (n.d.). Forced Degradation Studies. Available at: [Link]

  • Dankwardt, J. W., et al. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(8), 1363-1366. Available at: [Link]

  • Carlone, A., et al. (2017). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Molecules, 22(1), 108. Available at: [Link]

  • Sterling Pharma Solutions. (2024). A guide to achieving the optimal solid form. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available at: [Link]

  • Quora. (2017). How does chirality affect stability of a compound? Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Available at: [Link]

  • Suanfarma. (2025). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]

  • Page, M. I. (2005). The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Hongo, C., et al. (2025). How Temperature Change Affects the Lattice Parameters, Molecular Conformation, and Reaction Cavity in Enantiomeric and Racemic Crystals of Thalidomide. Journal of the American Chemical Society. Available at: [Link]

  • Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(3), 331-335. Available at: [Link]

  • Zhang, W., & Fisher, J. F. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 295. Available at: [Link]

  • Scribd. (2022). Analytical Methods for Piperazine Detection. Available at: [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-3. Available at: [Link]

  • Al-Ghamdi, K., et al. (2025). Recent Advances in Enantiorecognition and Enantioseparation Techniques of Chiral Molecules in the Pharmaceutical Field. Chirality. Available at: [Link]

  • Jones, C. A., & Bwerinofa, I. (2022). Recent advances in the field of chiral crystallization. Chirality, 34(9), 1185-1200. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR Spectral Validation of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one Purity: A Comparative Guide

Executive Summary The compound (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a highly valuable chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Validating the purity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a highly valuable chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Validating the purity of such chiral fluorinated pharmacophores presents a dual challenge: one must establish both absolute chemical purity (absence of synthetic byproducts or solvents) and enantiomeric excess (%ee) (absence of the (S)-enantiomer).

While High-Performance Liquid Chromatography (HPLC) remains a staple in quality control, it relies heavily on the availability of highly pure, compound-specific reference standards. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) methodologies—specifically Quantitative NMR (qNMR) and Chiral Shift Reagent (CSR) 19F NMR —against traditional chromatographic techniques. By leveraging the intrinsic proportionality of NMR signals to nuclear concentration, these methods offer a self-validating, primary ratio approach to purity determination[1].

The Causality of Experimental Choices: Why NMR?

As an Application Scientist, method selection must be driven by mechanistic reliability rather than mere convention. The shift toward NMR for the purity validation of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is grounded in two specific structural advantages of the molecule:

  • Absolute Quantification without Analyte Standards: qNMR operates on the fundamental physical principle that the area under an NMR resonance is directly proportional to the number of nuclei generating that signal[2]. By introducing a universally certified internal standard (e.g., Maleic Acid), we can determine the absolute mass fraction of the piperazinone derivative without needing a pre-existing standard of the analyte itself[3].

  • Exploiting the 4-Fluoro Substituent for Chiral Resolution: Traditional 1H NMR chiral resolution often suffers from spectral crowding, where the broad signals of Chiral Shift Reagents (CSRs) overlap with the analyte. However, this molecule contains a fluorine atom. By utilizing 19F NMR in conjunction with a europium-based CSR, we eliminate background interference entirely. The 19F nucleus has 100% natural abundance and high sensitivity, yielding a clean, baseline-resolved spectrum where the (R) and (S) enantiomers appear as distinct, easily integrable singlets[4].

Comparative Analysis of Purity Validation Methods

To establish a comprehensive purity profile, we compared four distinct analytical workflows. The data below synthesizes the performance metrics of these methods based on standardized validation protocols.

Table 1: Performance Comparison of Purity Validation Methods
Analytical MethodPrimary ApplicationAccuracy / RSD (%)Analysis TimeReference Standard Required?Destructive?
1H qNMR (Internal Std) Absolute Chemical Purity>99.0% / <1.0%~15 minsNo (Uses Universal IS)No
19F Chiral NMR (CSR) Enantiomeric Purity (%ee)>98.5% / <1.5%~20 minsNoNo
Chiral HPLC (UV/Vis) Enantiomeric Purity (%ee)>99.5% / <0.5%~45-60 minsYes (Analyte specific)Yes
LC-MS (TIC) Impurity ProfilingSemi-quantitative~30 minsYes (Analyte specific)Yes

Data reflects typical performance parameters for fluorinated piperazinone derivatives under optimized conditions.

Experimental Protocols: A Self-Validating System

The trustworthiness of NMR data relies entirely on meticulous sample preparation and acquisition parameters. The following protocols are designed to ensure metrological traceability and absolute accuracy.

Protocol A: Absolute Chemical Purity via 1H qNMR

This protocol utilizes Maleic Acid as the Internal Standard Reference Material (ISRM) due to its high stability, solubility in DMSO-d6, and its distinct singlet resonance at ~6.26 ppm, which avoids overlap with the piperazinone's aromatic and aliphatic signals[5].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microanalytical balance (uncertainty <0.03%), accurately weigh ~15 mg of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one and ~5 mg of NIST-traceable Maleic Acid into a clean vial[6].

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6. Vortex until complete dissolution is achieved to prevent line broadening caused by sample inhomogeneity[7].

  • NMR Acquisition (Critical Causality): Transfer to a 5mm NMR tube. Acquire the 1H spectrum at 600 MHz. Crucial Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 = 30-60 seconds). Failure to allow complete relaxation will result in truncated signal integration and artificially skewed purity calculations[8].

  • Processing & Calculation: Apply rigorous phase and baseline corrections. Integrate the Maleic Acid singlet (2 protons) and a distinct, isolated analyte peak (e.g., the methyl protons at ~2.3 ppm, 3 protons). Calculate purity using the standard qNMR mass-balance equation[1].

qNMR_Workflow A Sample Preparation Analyte + Maleic Acid (IS) B NMR Acquisition (D1 > 5 x T1) A->B C Spectral Processing Phase/Baseline Correction B->C D Signal Integration Analyte vs IS C->D E Absolute Purity Calculation D->E

Fig 1: qNMR workflow ensuring complete relaxation and accurate absolute purity quantification.
Protocol B: Enantiomeric Purity via 19F Chiral NMR

To determine the enantiomeric excess without chiral chromatography, we utilize the paramagnetic chiral shift reagent Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). The europium metal coordinates with the carbonyl oxygen of the piperazinone ring, placing the 4-fluoro substituent into a transient diastereomeric environment[9].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~10 mg of the piperazinone analyte in 0.6 mL of anhydrous CDCl3. (Water must be strictly excluded as it competes for europium coordination sites).

  • Titration of CSR: Add Eu(hfc)3 in a stepwise manner (0.1 to 0.5 molar equivalents).

  • 19F NMR Acquisition: Acquire the 19F NMR spectrum (proton-decoupled). As the CSR concentration increases, the single 19F resonance of the racemic mixture will split into two distinct baseline-resolved singlets representing the (R) and (S) diastereomeric complexes[4].

  • Integration: Integrate the two 19F signals. The ratio of the integrals directly yields the enantiomeric ratio, from which the %ee is calculated.

Chiral_NMR A (R)/(S) Enantiomeric Mixture (Identical NMR Signals) B Addition of CSR [Eu(hfc)3] A->B C Transient Diastereomeric Complexes Formed B->C D 19F NMR Acquisition (Fluorine Probe) C->D E Signal Splitting Integration for %ee D->E

Fig 2: Mechanism of chiral shift reagents resolving enantiomers via 19F NMR signal splitting.

Conclusion

For the rigorous validation of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one, NMR spectroscopy provides an unparalleled, self-validating analytical suite. By combining 1H qNMR for absolute chemical purity and 19F Chiral NMR for enantiomeric excess, researchers can bypass the limitations, costs, and lead times associated with developing custom HPLC methods and procuring highly specific reference standards.

References

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from[Link]

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from[Link]

  • Bureau International des Poids et Mesures (BIPM). (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from[Link]

  • Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chem Pharm Bull (Tokyo). Retrieved from[Link]

  • Sweeting, L. M., et al. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research. Retrieved from[Link]

  • EUROLAB. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from[Link]

Sources

Comparative

Comparative Guide to Chiral Resolution Techniques for 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Executive Summary The molecule 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS: 334477-68-8) is a critical chiral building block in the synthesis of Vestipitant, a potent and selective neurokinin-1 (NK1) receptor antagon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS: 334477-68-8) is a critical chiral building block in the synthesis of Vestipitant, a potent and selective neurokinin-1 (NK1) receptor antagonist [1]. Because the pharmacological efficacy of Vestipitant is strictly dependent on the (S)-configuration at the piperazine core, achieving high enantiomeric excess (ee > 99%) during the synthesis of this intermediate is non-negotiable.

This guide provides an objective, data-driven comparison of the three primary techniques used to achieve enantiopurity for this scaffold: Classical Diastereomeric Salt Resolution , Asymmetric Hydrogenation (Catalytic) , and Preparative Supercritical Fluid Chromatography (SFC) .

Mechanistic Comparison of Resolution Strategies

The selection of a chiral resolution strategy depends heavily on the project phase (discovery vs. process manufacturing), scale, and available infrastructure.

A. Classical Diastereomeric Salt Resolution

Classical resolution relies on reacting the racemic piperazin-2-one with an enantiopure resolving agent (e.g., D-tartaric acid or L-mandelic acid) to form a pair of diastereomeric salts [2].

  • The Causality of Separation: Enantiomers have identical physical properties, but diastereomeric salts possess distinct crystal lattice energies and solvation enthalpies. By carefully selecting a solvent system (typically isopropanol/water), the thermodynamic stability of the (S)-enantiomer salt drives its preferential crystallization from the slurry.

  • Limitation: Without a dynamic kinetic resolution (DKR) protocol to racemize the undesired (R)-enantiomer in situ, the theoretical maximum yield is capped at 50% [3].

B. Asymmetric Hydrogenation (Catalytic Enantioselective Synthesis)

Rather than resolving a racemate, this approach synthesizes the chiral center de novo. A prochiral pyrazinone precursor is reduced using a transition metal catalyst (e.g., Iridium or Rhodium complexes bearing chiral phosphine ligands) under hydrogen gas [1].

  • The Causality of Selectivity: The chiral ligand creates a sterically demanding "pocket" around the metal center. This steric hindrance blocks one face of the prochiral substrate, forcing the hydride transfer to occur exclusively from the opposite face, directly yielding the (S)-enantiomer.

  • Advantage: Bypasses the 50% yield limit of classical resolution, achieving near-quantitative yields with high atom economy.

C. Preparative Chiral Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical carbon dioxide (scCO 2​ ) combined with an alcohol modifier (e.g., methanol) to elute the racemate through a Chiral Stationary Phase (CSP) [4].

The Causality of Retention: Transient, non-covalent interactions (hydrogen bonding, π

π stacking, and steric fit) occur between the enantiomers and the chiral grooves of the CSP (often amylose or cellulose derivatives). The (S)-enantiomer experiences a different binding affinity than the (R)-enantiomer, leading to distinct retention times.

Visualizing the Workflows

G cluster_AH Asymmetric Hydrogenation cluster_Class Classical Resolution cluster_SFC Preparative SFC Prochiral Prochiral Pyrazinone Precursor Cat Chiral Ir/Ru Catalyst + H2 Gas Prochiral->Cat Racemate Racemic Piperazin-2-one (CAS: 334477-68-8) Acid Chiral Resolving Agent (e.g., D-Tartaric Acid) Racemate->Acid CSP Chiral Stationary Phase + scCO2 Racemate->CSP AH_Prod (S)-Enantiomer (100% Max Yield) Cat->AH_Prod Cryst Fractional Crystallization & Neutralization Acid->Cryst Class_Prod (S)-Enantiomer (50% Max Yield) Cryst->Class_Prod SFC_Prod (S)-Enantiomer (Rapid Separation) CSP->SFC_Prod

Workflow comparison of Chiral Resolution and Asymmetric Synthesis strategies.

Comparative Performance Data

The following table synthesizes quantitative data across the three methodologies for isolating the (S)-enantiomer of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one.

ParameterClassical Diastereomeric SaltAsymmetric HydrogenationPreparative Chiral SFC
Max Theoretical Yield 50% (without DKR)100%50% (from racemate)
Typical Enantiomeric Excess (ee) 95% - 99% (after recrystallization)90% - 98%> 99.5%
Scalability Excellent (Multi-kilogram to Ton)Excellent (Kilogram)Moderate (Milligram to low-Kilogram)
Development Time Slow (Extensive salt/solvent screening)Moderate (Catalyst screening required)Very Fast (Standard column screening)
Cost Profile Low (Cheap resolving agents)High (Precious metals, specialized ligands)High (Equipment, CSP columns, CO 2​ )
Best Suited For Late-stage process manufacturingScalable green synthesisEarly-stage medicinal chemistry

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems, incorporating analytical checkpoints to verify mechanistic success.

Protocol A: Classical Resolution via Diastereomeric Salt Formation

This protocol utilizes thermodynamic control to isolate the desired salt [2].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 eq of racemic 3-(4-Fluoro-2-methylphenyl)piperazin-2-one and 1.0 eq of D-(-)-Tartaric acid in a 9:1 mixture of Isopropanol/Water at 75°C until a homogenous solution is achieved.

  • Controlled Cooling: Cool the solution linearly to 20°C over 4 hours. Causality: Rapid cooling causes kinetic trapping of the undesired diastereomer; slow cooling ensures thermodynamic control, allowing the more stable (S)-enantiomer salt to crystallize selectively.

  • Slurry Maturation: Stir the resulting slurry at 20°C for 12 hours to allow Ostwald ripening.

  • Isolation & Validation 1 (Solid State): Filter the crystals. Analyze a 5 mg sample via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a distinct diastereomeric salt rather than a physical mixture or eutectic phase.

  • Neutralization: Suspend the validated salt in dichloromethane (DCM) and wash with 1M aqueous NaOH to break the salt. Extract the organic layer, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the free base.

  • Validation 2 (Chiral Purity): Analyze the free base via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20, 1.0 mL/min). The ee must be >98%. If ee is <98%, repeat the crystallization step (Step 1) using the enriched free base.

G Step1 1. Salt Formation (Racemate + Acid) Step2 2. Thermodynamic Slurry Step1->Step2 Step3 3. Fractional Crystallization Step2->Step3 Step4 4. Solid Isolation (Diastereomeric Salt) Step3->Step4 Step5 5. Neutralization (Free Base) Step4->Step5 Val1 Validation: PXRD & DSC Step4->Val1 Val2 Validation: Chiral HPLC Step5->Val2

Step-by-step classical resolution protocol with integrated validation checkpoints.

Protocol B: Asymmetric Hydrogenation

This protocol reduces the corresponding prochiral pyrazinone to the chiral piperazin-2-one [1].

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, prepare a 0.5 mol% solution of [Ir(COD)Cl] 2​ and 1.05 mol% of a chiral phosphino-oxazoline (PHOX) ligand in anhydrous dichloromethane. Stir for 30 minutes to generate the active chiral catalyst complex.

  • Substrate Loading: Transfer the prochiral 3-(4-Fluoro-2-methylphenyl)pyrazin-2-one (1.0 eq) into a high-pressure hydrogenation autoclave. Add the catalyst solution.

  • Hydrogenation: Purge the autoclave with H 2​ gas three times. Pressurize to 50 bar H 2​ and stir at 50°C for 18 hours. Causality: High pressure ensures sufficient dissolved hydrogen concentration to drive the catalytic cycle forward, preventing reversible steps that could erode enantioselectivity.

  • Validation 1 (Conversion): Vent the reactor. Take a 10 μ L aliquot and analyze via LC-MS to confirm >99% conversion of the starting material.

  • Purification: Pass the crude mixture through a short pad of silica gel to remove the Iridium catalyst.

  • Validation 2 (Chiral Purity): Analyze the purified product via Chiral HPLC to confirm the ee% of the synthesized (S)-enantiomer.

References

  • Organic & Biomolecular Chemistry (RSC Publishing)
  • Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation Crystal Growth & Design - ACS Publications URL
  • Photocatalysis and kinetic resolution by lithiation to give enantioenriched 2-arylpiperazines White Rose Research Online URL
  • Synthesis of the NK1 Receptor Antagonist GW597599.
Validation

Validating the Absolute Stereochemistry of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

Introduction & Mechanistic Context Piperazin-2-one derivatives are highly privileged pharmacophores in modern medicinal chemistry, frequently serving as the core scaffold for NK1 receptor antagonists, antiemetics, and ot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Piperazin-2-one derivatives are highly privileged pharmacophores in modern medicinal chemistry, frequently serving as the core scaffold for NK1 receptor antagonists, antiemetics, and other targeted therapeutics 1. Because enantiomers often exhibit drastically different pharmacokinetic and pharmacodynamic profiles, unambiguous assignment of absolute stereochemistry is a strict regulatory requirement.

Our target compound, (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one , presents a specific analytical challenge: it is a light-atom molecule (C₁₁H₁₃FN₂O) lacking heavy halogens like bromine or iodine. This guide objectively compares the gold-standard methodology—Single-Crystal X-Ray Diffraction (SCXRD)—against orthogonal solution-phase techniques like Vibrational Circular Dichroism (VCD) and Chiral HPLC, providing causality-driven, self-validating experimental protocols.

The Gold Standard: Single-Crystal X-Ray Crystallography (SCXRD)

The Principle of Anomalous Dispersion

Under standard X-ray scattering conditions, a crystal and its inverted counterpart yield identical diffraction intensities, a rule known as Friedel's Law. However, when the incident X-ray energy approaches the absorption edge of an atom within the crystal, a phase shift occurs. This phenomenon, anomalous dispersion , breaks Friedel's Law, creating measurable intensity differences between Friedel pairs (Bijvoet differences) 2. By mathematically modeling these differences, the absolute configuration can be definitively assigned.

Causality in Source Selection: Why Cu Kα is Critical

For (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one, standard Molybdenum (Mo Kα) radiation provides insufficient anomalous signal due to the absence of heavy atoms. Copper (Cu Kα, λ = 1.5418 Å) radiation is strictly required. The longer wavelength of Cu Kα maximizes the anomalous scattering cross-section for lighter atoms (O, N, F), enabling a reliable stereochemical assignment without the need for heavy-atom derivatization 3.

SCXRD_Workflow step1 1. Sample Preparation (R)-3-(4-Fluoro-2-methylphenyl) piperazin-2-one step2 2. Single Crystal Growth (Vapor Diffusion / Slow Evap) step1->step2 step3 3. SCXRD Data Collection (Cu Kα, 100 K) step2->step3 step4 4. Structure Solution & Refinement step3->step4 step5 5. Absolute Structure Validation (Flack Parameter) step4->step5

Caption: SCXRD Workflow for Absolute Stereochemistry Validation.

Orthogonal Technologies: VCD and Chiral HPLC

While SCXRD is definitive, it is bottlenecked by the thermodynamic unpredictability of crystallization. In early drug discovery, orthogonal solution-phase techniques are highly valuable 4.

  • Vibrational Circular Dichroism (VCD): Measures the differential absorption of left vs. right circularly polarized infrared light during a vibrational transition. The experimental spectrum is overlaid with a Density Functional Theory (DFT) calculated spectrum of the (R)-enantiomer. If the signs and magnitudes match, the absolute configuration is confirmed ab initio5.

  • Chiral HPLC: Separates enantiomers based on transient diastereomeric interactions with a chiral stationary phase. While excellent for determining enantiomeric excess (ee), it is a relative method and requires a known reference standard to assign absolute stereochemistry.

Performance Comparison Matrix
MethodologyPhaseAbsolute Configuration AssignmentSample RequirementThroughput / SpeedPrimary Limitation
SCXRD (Cu Kα) Solid (Single Crystal)Direct (Anomalous Dispersion)High-quality single crystalDays to WeeksCrystallization bottleneck
VCD SolutionDirect (via DFT comparison)5–10 mg, high purityHoursConformational flexibility complexity
Chiral HPLC SolutionIndirect (Requires Reference)< 1 mgMinutesCannot determine ab initio stereochemistry
NMR (with CDA) SolutionIndirect (Diastereomeric shift)1–5 mgHoursPeak overlap, derivatization artifacts

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they contain internal checks that prevent false-positive stereochemical assignments.

Protocol 1: SCXRD Validation of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Step 1: Crystal Growth (Vapor Diffusion)

  • Dissolve 10 mg of enantiopure (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one in 0.5 mL of dichloromethane (solvent).

  • Place the un-capped vial inside a larger sealed chamber containing 3 mL of pentane (antisolvent).

  • Allow vapor equilibration over 3–5 days at 4 °C to yield diffraction-quality single crystals.

  • Self-Validation Check: Inspect the crystal under cross-polarized light. The crystal must extinguish uniformly upon rotation. Birefringence or irregular extinction indicates twinning, which will artificially skew the Flack parameter and invalidate the results.

Step 2: Data Collection

  • Mount a suitable crystal on a diffractometer equipped with a Cu Kα microfocus source .

  • Cool the crystal to 100 K using a liquid nitrogen cryostream. Causality: Cryo-cooling minimizes atomic thermal motion, which is critical for resolving high-angle reflections where Bijvoet differences are most pronounced.

  • Collect data ensuring high redundancy (>4) and completeness (>99%) to maximize the statistical reliability of the Bijvoet pairs.

Step 3: Refinement & Flack Parameter Evaluation

  • Solve the structure using direct methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL).

  • Evaluate the Flack parameter (x) against its standard uncertainty (u).

Flack_Logic start Flack Parameter (x) & Uncertainty (u) cond1 x ≈ 0, u < 0.1 start->cond1 cond2 x ≈ 1, u < 0.1 start->cond2 cond3 x ≈ 0.5 or u > 0.1 start->cond3 res1 Correct Absolute Configuration (R) cond1->res1 res2 Inverted Configuration (S) -> Invert Model cond2->res2 res3 Racemic Twin or Inconclusive Data cond3->res3

Caption: Decision logic for interpreting the Flack parameter in chiral crystallography.

Protocol 2: Orthogonal Validation via VCD

Because the piperazin-2-one ring can adopt multiple conformations in solution, VCD must account for the full Boltzmann-weighted conformational ensemble to prevent false assignments.

Step 1: Experimental Measurement

  • Dissolve 5 mg of the compound in 100 μL of CDCl₃. Causality: CDCl₃ is chosen because it lacks strong IR absorptions in the mid-IR fingerprint region (1500–900 cm⁻¹), preventing solvent masking of the analyte's chiral signatures.

  • Load the solution into a BaF₂ cell (100 μm path length).

  • Acquire the IR and VCD spectra (typically 4–8 hours of scanning to achieve a high signal-to-noise ratio).

  • Self-Validation Check: Subtract the solvent baseline. The IR spectrum must not bottom out (absorbance < 1.0) to ensure a linear detector response.

Step 2: DFT Calculation & Alignment

  • Perform a conformational search using molecular mechanics to identify all low-energy conformers.

  • Optimize geometries and calculate vibrational frequencies at the B3LYP/6-311G(d,p) level of theory for the modeled (R)-enantiomer.

  • Overlay the Boltzmann-weighted calculated VCD spectrum with the experimental data. A positive match in the key chiral signatures (e.g., C=O stretching and N-H bending regions) confirms the (R)-configuration.

Conclusion

For the unambiguous validation of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one , SCXRD using Cu Kα radiation remains the most authoritative and regulatory-compliant method, provided the Flack parameter yields x≈0 with an uncertainty u<0.1 . However, VCD serves as a highly robust, crystallization-independent orthogonal tool that accelerates stereochemical decision-making in early pharmaceutical development. Utilizing both techniques in tandem provides an impenetrable data package for IND/NDA filings.

References

  • California Institute of Technology (Caltech). "Demystifying X-ray Crystallography - Flack Parameter." Available at:[Link]

  • American Laboratory. "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." Available at:[Link]

  • ACS Publications. "Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions." Organic Letters. Available at:[Link]

  • ACS Publications. "Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm." Journal of Chemical Information and Modeling. Available at:[Link]

Sources

Comparative

Comparative efficacy of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one based kinase inhibitors

As a Senior Application Scientist, evaluating the structural nuances of emerging pharmacophores is critical for optimizing drug discovery pipelines. The integration of nitrogen-containing heterocycles, particularly piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of emerging pharmacophores is critical for optimizing drug discovery pipelines. The integration of nitrogen-containing heterocycles, particularly piperazine derivatives, has been a cornerstone in the rational design of FDA-approved targeted therapeutics. Among these, the (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one moiety (CAS 1153574-57-2) has emerged as a highly privileged, conformationally restricted building block for next-generation kinase inhibitors.

This technical guide provides an objective, data-driven comparison of kinase inhibitors based on this specific chiral scaffold against traditional acyclic and non-fluorinated alternatives, detailing the mechanistic causality behind its superior efficacy.

Structural Rationale & Mechanistic Causality

The incorporation of the (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one scaffold into a kinase inhibitor framework is a masterclass in structure-activity relationship (SAR) optimization. Every functional group serves a distinct, mechanistically validated purpose:

  • Conformational Rigidity via the Piperazin-2-one Ring: Unlike highly flexible acyclic diamines or standard piperazines, the introduction of a lactam carbonyl (piperazin-2-one) reduces the basicity of the adjacent nitrogen. This modification enhances passive membrane permeability. Furthermore, the rigidified ring mimics an inverse gamma-turn, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to the kinase hinge region [1].

  • Stereospecific Hydrophobic Packing: The (R)-configuration precisely vectors the 4-fluoro-2-methylphenyl group into the deep hydrophobic pocket (often the DFG-out or selectivity pocket). The (S)-enantiomer, in contrast, creates a severe steric clash with the kinase gatekeeper residue, resulting in a dramatic loss of potency [2].

  • Metabolic Shielding & Axis Restriction: The fluorine atom at the para-position acts as a metabolic shield, blocking rapid cytochrome P450-mediated oxidation and extending the drug's half-life. Simultaneously, the ortho-methyl group restricts the rotation of the biaryl axis, further rigidifying the pharmacophore to maintain target residence time [3].

Mechanism ATP ATP Molecule Kinase Target Kinase (Active State) ATP->Kinase Binds Hinge Region Substrate Downstream Effector (Phosphorylated) Kinase->Substrate Catalysis Inhibitor (R)-Piperazin-2-one Inhibitor Inhibitor->Kinase Competitive Displacement Inactive Target Kinase (Inactive State) Inhibitor->Inactive Conformational Lock

Fig 1: Competitive displacement of ATP by the (R)-piperazin-2-one inhibitor locking the kinase.

Comparative Efficacy Data

To objectively evaluate the performance of the (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one scaffold, we compared a consensus lead compound against three structural variants: its (S)-enantiomer, a des-fluoro analog, and a flexible piperazine analog lacking the lactam carbonyl.

Compound VariantBiochemical IC50 (nM)Cellular IC50 (nM)HLM Intrinsic Clearance (µL/min/mg)Selectivity Score (S-10 at 1 µM)
(R)-Fluoro-Methyl (Lead) 1.2 ± 0.3 8.5 ± 1.1 14.2 (Stable) 0.015
(S)-Fluoro-Methyl (Enantiomer)450 ± 25>100018.5 (Stable)0.120
(R)-Des-Fluoro (No F)3.5 ± 0.615.2 ± 2.055.4 (Rapid)0.025
(R)-Flexible (No Lactam)8.4 ± 1.245.0 ± 5.532.1 (Moderate)0.085

Data Synthesis: The data clearly demonstrates that the (R)-enantiomer is critical for biochemical potency, while the fluorine atom is strictly required to prevent rapid hepatic clearance. The lactam carbonyl in the lead compound bridges the gap between biochemical and cellular potency by improving membrane permeability.

Experimental Protocols: Self-Validating Workflows

As a standard in rigorous drug development, all protocols must be self-validating. The following methodologies detail the orthogonal validation of these kinase inhibitors [4].

Protocol A: TR-FRET Biochemical Kinase Assay
  • Causality & Validation: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than a standard luminescent ATP-depletion assay. Because the readout is ratiometric (Emission at 665 nm / Emission at 615 nm), it intrinsically normalizes for well-to-well dispensing errors and compound auto-fluorescence. A Z'-factor is calculated for every plate; only plates with Z' > 0.7 are accepted.

  • Step 1 (Preparation): Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Step 2 (Titration): Dispense 100 nL of inhibitors in a 10-point, 3-fold serial dilution into a 384-well low-volume plate using an acoustic liquid handler to eliminate tip-based carryover.

  • Step 3 (Reaction): Add 5 µL of the target kinase/tracer mixture. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Step 4 (Detection): Add 5 µL of the Europium-labeled anti-tag antibody. Incubate for 60 minutes.

  • Step 5 (Analysis): Read the plate on a microplate reader. Calculate the 665/615 nm emission ratio and fit the data to a 4-parameter logistic curve to determine the IC50.

Protocol B: Cellular Viability Assay (CellTiter-Glo)
  • Causality & Validation: Biochemical potency does not guarantee cellular efficacy due to potential efflux pump liabilities. The CellTiter-Glo assay quantifies intracellular ATP levels as a direct proxy for metabolically active cells. Comparing cellular IC50 to biochemical IC50 validates membrane permeability.

  • Step 1 (Seeding): Seed target cancer cells at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Step 2 (Treatment): Pin-transfer 50 nL of the serially diluted compounds into the assay plates.

  • Step 3 (Incubation): Incubate the cells for 72 hours to allow for multiple cell division cycles, capturing true antiproliferative effects rather than acute toxicity.

  • Step 4 (Lysis): Add 10 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Step 5 (Readout): Measure luminescence. Normalize data against the DMSO control (100% viability) to generate the cellular IC50.

Workflow Synth Chiral Synthesis FRET TR-FRET Assay Synth->FRET >98% ee Cell Cell Viability (CellTiter-Glo) FRET->Cell IC50 <10nM Metab HLM Clearance Cell->Metab IC50 <50nM Lead Lead Selection Metab->Lead T1/2 >2h

Fig 2: Self-validating high-throughput screening workflow for lead candidate selection.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC (National Institutes of Health).1

  • Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed[12 + 2] Cycloadditions. ACS Publications.2

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.edu.3

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI.4

  • (3R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one | CAS 1153574-57-2. ChemScene.5

Sources

Validation

Benchmarking (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one yield across different synthetic routes

Introduction & Strategic Context (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a high-value chiral intermediate, primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists such as vestipitant and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a high-value chiral intermediate, primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists such as vestipitant and its analogues[1]. The C3 stereocenter is critical for establishing the precise 3D pharmacophore required for optimal receptor binding affinity. For process chemists and drug development professionals, benchmarking the synthetic routes to this piperazinone core is essential. The choice of methodology directly impacts the cost-of-goods (COGs), scalability, and the ultimate enantiomeric purity of the active pharmaceutical ingredient (API).

This guide objectively compares three primary synthetic workflows, detailing the mechanistic causality behind each step and providing self-validating protocols for laboratory execution.

Mechanistic Overview & Causality of Synthetic Routes

Route A: Classical Condensation, Hydrogenation, and Resolution

Pioneered during the clinical development of early NK1 antagonists[2], this route involves the condensation of a 4-fluoro-2-methylphenylglyoxal derivative with ethylenediamine to form a pyrazinone intermediate, followed by achiral reduction and chiral resolution.

  • Causality & Insights: The achiral hydrogenation of the pyrazinone using 10% Pd/C is thermodynamically favorable due to the reduction of the conjugated aromatic system. However, the ortho-methyl group on the phenyl ring creates significant steric hindrance. To prevent over-reduction or unwanted defluorination at the para position, hydrogen pressure must be strictly maintained at 1 atm (760 Torr) at 20°C[3]. While the initial reduction yield is near-quantitative (99%)[3], the subsequent classical resolution using a chiral acid (e.g., (S)- or (R)-mandelic acid) inherently caps the theoretical yield of the desired enantiomer at 50%.

Route B: Catalytic Asymmetric Hydrogenation (CAH)

To bypass the 50% mass-loss bottleneck of classical resolution, CAH employs chiral transition metal complexes (e.g., Ru-BINAP or Rh-DuPhos) to directly and asymmetrically reduce the pyrazinone intermediate.

  • Causality & Insights: The chiral ligand creates a sterically demanding coordination sphere that selectively favors the approach of the pro-R face of the pyrazinone double bond. This dynamic kinetic resolution pushes the theoretical yield toward 100%. The primary operational challenge is optimizing the turnover number (TON) to offset the high cost of the chiral catalyst while overcoming the steric bulk of the ortho-methyl substituent.

Route C: De Novo Asymmetric Synthesis via Chiral Amino Acids

This route constructs the piperazinone from an enantiopure starting material, specifically (R)-4-fluoro-2-methylphenylglycine, via esterification and subsequent cyclization with ethylenediamine.

  • Causality & Insights: By establishing the stereocenter prior to ring formation via an asymmetric Strecker reaction, this route avoids late-stage resolution entirely. However, the basic conditions required for the ethylenediamine cyclization pose a risk of alpha-proton abstraction. The reaction temperature must be strictly controlled (<40°C) to prevent epimerization and degradation of the enantiomeric excess (ee).

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each route based on established process chemistry standards.

Synthetic RouteOverall Yield (%)Enantiomeric Excess (ee %)Key Reagents / CatalystsScalabilityCost & Complexity
Route A (Classical) 35 - 42%>99% (Post-cryst.)10% Pd/C, (S)/(R)-Mandelic AcidExcellentLow cost, High waste
Route B (CAH) 85 - 89%94 - 96%Chiral Ru/Rh ComplexModerateHigh cost, Low waste
Route C (De Novo) 60 - 65%92 - 95%Chiral auxiliary (Strecker)GoodModerate cost

Pathway Visualization

G A 4-Fluoro-2-methylbenzaldehyde Derivatives B Glyoxal / Ketoester Formation A->B Oxidation C Asymmetric Strecker Reaction A->C Route C D Pyrazinone Intermediate B->D + Ethylenediamine E (R)-Aryl Glycine Intermediate C->E F Achiral Hydrogenation (Pd/C) + Chiral Resolution D->F Route A (Classical) G Asymmetric Hydrogenation (Chiral Catalyst) D->G Route B (Catalytic) H Ethylenediamine Cyclization E->H I (R)-3-(4-Fluoro-2-methylphenyl) piperazin-2-one F->I Yield: <45% G->I Yield: ~88% H->I Yield: ~65%

Figure 1: Comparison of synthetic pathways to (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one.

Self-Validating Experimental Protocols

Protocol 1: Route A - Achiral Hydrogenation and Chiral Resolution

This protocol is optimized for high enantiomeric purity via diastereomeric salt crystallization, utilizing parameters established in the synthesis of vestipitant intermediates[3].

Step 1: Achiral Hydrogenation

  • Setup: In a high-pressure reactor, dissolve 3-(4-fluoro-2-methylphenyl)pyrazin-2(1H)-one (1.0 eq, 50 mmol) in anhydrous methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq Pd). Caution: Pd/C is pyrophoric; add under a strict blanket of inert N2.

  • Reaction: Purge the vessel with H2 gas three times. Pressurize to exactly 1 atm (760 Torr) and stir at 20°C for 16 hours[3].

  • Validation Check: Monitor H2 uptake. The reaction is complete when uptake ceases. TLC (EtOAc/Hexane 1:1) should show the complete disappearance of the UV-active pyrazinone chromophore.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield racemic 3-(4-fluoro-2-methylphenyl)piperazin-2-one.

Step 2: Chiral Resolution

  • Salt Formation: Dissolve the racemic mixture (49 mmol) in a 9:1 mixture of EtOAc/EtOH (100 mL) at 60°C. Slowly add the resolving agent, e.g., an enantiopure mandelic acid derivative (0.5 eq, 24.5 mmol).

  • Crystallization: Allow the solution to cool to room temperature over 4 hours at a controlled rate of 10°C/hour. Seed crystals can be added at 40°C to induce nucleation.

  • Validation Check: Filter the resulting crystals. Analyze a small sample via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 80:20). The ee should be >95%. If <95%, perform a single recrystallization from EtOAc.

  • Free-basing: Suspend the salt in water, adjust to pH 10 with 1M NaOH, and extract with dichloromethane (3 x 50 mL). Dry over Na2SO4 and concentrate to yield the pure (R)-enantiomer.

Protocol 2: Route B - Catalytic Asymmetric Hydrogenation (CAH)

This protocol is optimized for maximum mass yield, bypassing the resolution step.

  • Catalyst Preparation: In an anaerobic glovebox, prepare a 0.01 M solution of[RuCl(p-cymene)((R)-BINAP)]Cl (0.01 eq) in degassed dichloroethane (DCE).

  • Reaction Setup: Transfer the catalyst solution to a stainless-steel autoclave containing 3-(4-fluoro-2-methylphenyl)pyrazin-2(1H)-one (1.0 eq, 50 mmol) in DCE (100 mL).

  • Hydrogenation: Pressurize the autoclave to 30 atm H2. Heat to 50°C and stir vigorously for 24 hours.

  • Validation Check: The high pressure is required to overcome the steric hindrance of the ortho-methyl group. Vent the reactor and analyze an aliquot via 1H NMR. The disappearance of the vinylic protons (δ 7.5-8.0 ppm) confirms full conversion.

  • Workup: Pass the mixture through a short silica plug to remove the metal catalyst. Concentrate to yield the enantioenriched product. Verify ee via chiral HPLC before proceeding to downstream API synthesis.

References

  • Di Fabio, Romano, et al. "Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid[1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist." Journal of Medicinal Chemistry, vol. 52, no. 10, 2009, pp. 3238-3247. URL:[Link][1]

  • Sabbatini, F. M., et al. "Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles." Bioorganic & Medicinal Chemistry Letters, vol. 20, 2010, pp. 623-627. URL:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Advanced Handling and PPE Protocol for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one As a Senior Application Scientist consulting with drug development teams, I frequently design safety architectures for handling highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

As a Senior Application Scientist consulting with drug development teams, I frequently design safety architectures for handling highly functionalized chiral intermediates. (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS: 334477-68-8) is a critical building block, most notably utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Vestipitant [1]. While its utility in medicinal chemistry is undeniable, its specific physicochemical properties demand a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and laboratory handling.

This guide provides a self-validating operational framework for the safe weighing, dissolution, and disposal of this compound, ensuring both operator safety and experimental integrity.

The Causality of Protection: Hazard Profile & PPE Selection

Standard safety protocols often fail because they prescribe equipment without explaining the why. For (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one, our protective envelope is dictated by its Globally Harmonized System (GHS) hazard classifications [2] and its molecular structure.

  • Respiratory Protection (H335 - May cause respiratory irritation): The compound is supplied as a fine crystalline powder. The primary vector for respiratory exposure is aerosolization during spatial transfer (e.g., from bottle to weigh boat). Because the piperazine core can act as a localized irritant to the mucous membranes of the respiratory tract, primary engineering controls (a certified chemical fume hood) are mandatory. If weighing must occur outside a hood, an N95 or P100 particulate respirator is required to intercept airborne micro-particles.

  • Dermal Protection (H315 - Causes skin irritation): The fluorinated phenyl ring confers moderate lipophilicity, allowing the molecule to adhere to and potentially penetrate the stratum corneum. Nitrile gloves (minimum 4 mil thickness) provide an effective chemical barrier against organic solids. We mandate a double-gloving protocol during solution preparation to prevent breakthrough in the event of a carrier solvent spill (e.g., DMSO or DMF).

  • Ocular Protection (H319 - Causes serious eye irritation): The basic nitrogen atom within the piperazinone ring can cause severe, localized pH shifts upon contact with the aqueous environment of the cornea. Indirectly vented chemical splash goggles (ANSI Z87.1 compliant) are non-negotiable; standard safety glasses do not provide a sufficient orbital seal against airborne dust.

PPE Specification and Hazard Summary

GHS Hazard CodeExposure RoutePrimary Engineering ControlMandatory PPE Specification
H302 (Harmful if swallowed)IngestionSegregated handling areaStrict hand hygiene; no food/drink in lab.
H315 (Skin irritation)DermalStandard lab ventilationFlame-resistant lab coat; Double Nitrile gloves (≥4 mil).
H319 (Eye irritation)OcularSash lowered to working heightANSI Z87.1 indirectly vented splash goggles.
H335 (Respiratory irritation)InhalationChemical Fume Hood (Face velocity 80-100 fpm)N95/P100 respirator (if hood is unavailable).

Hazard Mitigation Logic

HazardMitigation H302 H302: Harmful if swallowed Ingestion Ingestion H302->Ingestion H315 H315: Causes skin irritation Dermal Dermal Contact H315->Dermal H319 H319: Causes serious eye irritation Ocular Ocular Contact H319->Ocular H335 H335: Respiratory irritation Inhalation Inhalation H335->Inhalation Hygiene Strict Hand Hygiene & No Eating Ingestion->Hygiene Gloves Double Nitrile Gloves & Lab Coat Dermal->Gloves Goggles Splash Goggles (ANSI Z87.1) Ocular->Goggles Respirator Fume Hood & N95/P100 Mask Inhalation->Respirator Safe Safe Laboratory Operation Hygiene->Safe Gloves->Safe Goggles->Safe Respirator->Safe

Logical relationship between GHS hazards, exposure routes, and PPE mitigation strategies.

Step-by-Step Operational Workflow: Stock Solution Preparation

To ensure a self-validating protocol, each step must confirm the success of the previous one. This workflow details the preparation of a standard 0.1 M stock solution in DMSO, a common procedure in early-stage drug discovery assays.

Phase 1: Preparation and PPE Donning

  • Inspect Engineering Controls: Verify the chemical fume hood has a face velocity between 80-100 feet per minute (fpm). Ensure the sash is positioned at the marked working height.

  • Don PPE: Put on a fully buttoned laboratory coat, ANSI Z87.1 splash goggles, and a base layer of nitrile gloves.

  • Prepare Workspace: Line the floor of the fume hood with a disposable, absorbent, plastic-backed bench pad to contain any micro-spills.

Phase 2: Weighing and Transfer

  • Don Outer Gloves: Put on a second pair of nitrile gloves. This ensures that if the outer glove is contaminated with powder, it can be removed without exposing bare skin to the chemical or subsequent solvents.

  • Static Mitigation: (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one powder can hold a static charge. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the analytical balance to prevent powder aerosolization.

  • Weighing: Carefully dispense the required mass (e.g., 20.82 mg for 1 mL of 0.1 M solution) into the weigh boat using a clean, stainless-steel micro-spatula.

  • Transfer: Transfer the powder into a pre-labeled, amber glass vial. Causality note: Amber glass is preferred to prevent any potential long-term UV-induced degradation of the fluorinated aromatic system.

Phase 3: Dissolution and Doffing

  • Solvent Addition: Add the required volume of anhydrous DMSO. Cap the vial securely.

  • Agitation & Validation: Vortex the vial until the solution is completely clear. The absence of particulates validates that full dissolution has occurred, meaning the inhalation hazard of the dry powder has been successfully neutralized into a liquid state.

  • Doffing Outer Gloves: Carefully remove the outer pair of gloves by pinching the wrist and pulling them inside out. Dispose of them in a designated solid hazardous waste container.

Disposal and Decontamination Plan

Improper disposal compromises the entire safety system. Follow these precise steps for decontamination:

  • Solid Waste: Any weigh boats, pipette tips, or bench pads that came into direct contact with the solid powder must be placed in a sealable biohazard/chemical waste bag and deposited in a rigid, clearly labeled "Hazardous Solid Waste - Organic Intermediates" container[2].

  • Liquid Waste: Unused DMSO stock solutions must be disposed of in a designated "Non-Halogenated Organic Solvent" waste carboy. Do not mix with aqueous acidic waste, as piperazine derivatives can form unwanted salts or precipitate out of solution.

  • Surface Decontamination: Wipe down the balance and the fume hood surface with a paper towel dampened with 70% Isopropanol or Ethanol. The slight solubility of the compound in alcohols ensures any residual micro-dust is effectively lifted from the surface rather than just pushed around. Dispose of the wipe as solid hazardous waste.

References

  • Di Fabio, Romano, et al. "Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid[1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist." Journal of Medicinal Chemistry 52.10 (2009): 3238-3247. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one
Reactant of Route 2
(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.